3-Iodotetrahydrofuran
Description
Properties
IUPAC Name |
3-iodooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQORJIKOPRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622798 | |
| Record name | 3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121138-01-0 | |
| Record name | Tetrahydro-3-iodofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121138-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodotetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodotetrahydrofuran: Chemical Properties and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodotetrahydrofuran, a halogenated derivative of the versatile solvent tetrahydrofuran, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, particularly the reactive carbon-iodine bond, render it an invaluable intermediate for the introduction of the tetrahydrofuran moiety into complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its diverse applications in synthetic chemistry, and detailed experimental protocols for its synthesis and key transformations.
Chemical and Physical Properties
This compound is a liquid at room temperature, typically appearing as a colorless to light yellow or dark brown substance.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇IO | [4] |
| Molecular Weight | 198.00 g/mol | [4][5] |
| Boiling Point | 187.0 ± 33.0 °C (predicted) | [1][2] |
| Density | 1.93 ± 0.1 g/cm³ (predicted) | [1][2] |
| Flash Point | 66.908 °C | [1] |
| Appearance | Colorless to light yellow/dark brown liquid | [1][2][3] |
| Storage Temperature | 2-8°C (protect from light) | [2][6] |
| Synonyms | 3-iodooxolane, Furan, tetrahydro-3-iodo-, (RS)-3-iodotetrahydrofuran | [1] |
Spectroscopic Data
Definitive spectroscopic data for this compound is crucial for its characterization. Although a dedicated public database spectrum is not available, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the tetrahydrofuran ring. The proton at the C-3 position, bonded to the same carbon as the iodine, would likely appear as a downfield multiplet due to the deshielding effect of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The carbon atom bonded to the iodine (C-3) would be significantly shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations typically observed around 2850-3000 cm⁻¹ and C-O-C stretching frequencies for the ether linkage.[8]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns of the tetrahydrofuran ring. The presence of iodine would be indicated by its isotopic pattern.
Synthesis of this compound: An Experimental Protocol
This compound can be synthesized from 3-hydroxytetrahydrofuran. The following protocol is a detailed methodology for this conversion.[7]
Materials and Reagents
-
3-Hydroxytetrahydrofuran
-
Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
0.2 M Sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure
-
Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane.
-
Sequentially add triphenylphosphine (2.0 eq), imidazole (2.0 eq), and iodine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and quench the reaction by adding a 0.2 M sodium thiosulfate solution.
-
Separate the organic layer. Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain a yellow solid.
-
Dissolve the solid in pentane and stir for 2 hours.
-
Filter to remove insoluble material and concentrate the filtrate to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis and Drug Discovery
The presence of a reactive carbon-iodine bond makes this compound a versatile precursor in various synthetic transformations, particularly in the construction of pharmacologically active molecules.[9]
Role in the Synthesis of HIV Protease Inhibitors
The tetrahydrofuran (THF) moiety is a key structural component in several potent HIV protease inhibitors, such as Darunavir.[9] It acts as a P2 ligand, crucial for binding to the enzyme's active site. This compound serves as a critical building block for introducing this essential THF unit into the inhibitor's structure.
Caption: Role of this compound in drug discovery.
Utility in Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards transition metal-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[9]
This compound is utilized in transition-metal-free, light-enabled Heck-type reactions with alkenes in water, offering a greener synthetic route.[7]
It is a valuable partner in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[9] The low C-I bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycle.[9]
Caption: General mechanism of Pd-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined chemical properties and the reactivity of its carbon-iodine bond make it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 3-IODO-TETRAHYDRO-FURAN CAS 121138-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Furan, tetrahydro-3-iodo-, (3R)- CAS#: 873063-62-8 [m.chemicalbook.com]
- 3. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [m.chemicalbook.com]
- 4. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]
- 5. (R)-3-Iodotetrahydrofuran - CAS:873063-62-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [chemicalbook.com]
- 7. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (R)-3-Iodo-tetrahydrofuran | 873063-62-8 | Benchchem [benchchem.com]
Spectroscopic Profile of 3-Iodotetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic building block, 3-iodotetrahydrofuran. The information presented herein is essential for the characterization and utilization of this compound in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H3 | ~4.4 - 4.6 | Multiplet | - |
| H2 (axial) | ~4.0 - 4.2 | Multiplet | - |
| H2 (equatorial) | ~3.8 - 4.0 | Multiplet | - |
| H5 (axial) | ~3.9 - 4.1 | Multiplet | - |
| H5 (equatorial) | ~3.7 - 3.9 | Multiplet | - |
| H4 (axial) | ~2.3 - 2.5 | Multiplet | - |
| H4 (equatorial) | ~2.1 - 2.3 | Multiplet | - |
Note: The chemical shifts for the tetrahydrofuran ring protons are generally observed between δ 3.8 and 4.2 ppm, while the proton adjacent to the iodine atom is expected to be further downfield.[1] Precise values, multiplicities, and coupling constants require experimental determination and can be influenced by the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
| C3 | ~20 - 30 |
| C4 | ~30 - 40 |
| C2 | ~68 - 72 |
| C5 | ~68 - 72 |
Note: The carbon atom bearing the iodine (C3) is significantly shielded and appears at a characteristic upfield chemical shift. The other carbon atoms of the tetrahydrofuran ring resonate at typical values for cyclic ethers. The iodinated carbon is predicted to appear around 85 ppm due to the electronegativity of iodine.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.
Table 3: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2980 - 2850 | Strong |
| C-O-C (stretch) | 1100 - 1050 | Strong |
| C-I (stretch) | 550 - 500 | Medium-Strong |
Note: The most characteristic absorption for this compound is the C-I stretching vibration, which is expected in the range of 500-550 cm⁻¹.[1] The strong C-O-C stretching band is indicative of the ether linkage within the tetrahydrofuran ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Putative Structure |
| [M]⁺ | 198 | Molecular Ion (C₄H₇IO) |
| [M-I]⁺ | 71 | Tetrahydrofuranyl cation |
| [C₂H₄I]⁺ | 155 | - |
| [C₂H₃O]⁺ | 43 | Acylium ion fragment |
Note: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways would likely involve the loss of the iodine atom to give a stable tetrahydrofuranyl cation at m/z 71.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the internal standard or the solvent peak.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl salt plates to form a thin film.
-
Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of known path length.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. Common methods for volatile compounds include direct injection into the ion source or via a gas chromatography (GC) inlet.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.
Caption: Workflow for Spectroscopic Identification.
References
Commercial Availability of 3-Iodotetrahydrofuran
An In-Depth Technical Guide to Commercial Suppliers and Synthesis of 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthesis of this compound, a key building block in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.
A critical aspect of research and development is the reliable sourcing of starting materials and intermediates. The following table summarizes commercially available this compound from various suppliers. This data is intended to streamline the procurement process by providing a comparative overview of purity, and pricing where available.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name/CAS Number | Purity | Price (USD) |
| Career Henan Chemical Co. | 3-IODO-TETRAHYDRO-FURAN (121138-01-0) | 98% | $1.00 / KG |
| WUHAN FORTUNA CHEMICAL CO., LTD. | This compound (121138-01-0) | 95% min | - |
| BTC Nantong Pharmaceuticals Technology Co.,Ltd. | 3-IODO-TETRAHYDRO-FURAN (121138-01-0) | 95% | - |
| PharmaBlock Sciences (Nanjing), Inc. | This compound | - | - |
| NovoChemy Ltd. | This compound | - | - |
| Shanghai Jian Chao Chemical Technology Co., Ltd. | This compound | - | - |
| Shanghai Sheepchem Co., Ltd. | This compound | - | - |
| TRC | This compound (I737015) | - | $155 / 500mg |
| Apolloscientific | This compound (OR52585) | - | $176 / 1g |
| Matrix Scientific | This compound >95% (068669) | >95% | $123 / 1g, $430 / 5g |
| SynQuest Laboratories | 3-Iodooxolane (2H10-H-02) | - | $150 / 1g |
| Lab-Chemicals.Com | (R)-3-Iodotetrahydrofuran (873063-62-8) | 95% | - |
| Benchchem | (R)-3-Iodo-tetrahydrofuran (B1393041) | - | - |
| Sunway Pharm Ltd | (R)-3-Iodotetrahydrofuran (CB08380) | - | - |
Disclaimer: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Strategic Supplier Selection
The process of selecting a chemical supplier is a multi-faceted decision that requires careful consideration of various factors beyond just price. For a critical reagent like this compound, ensuring quality, reliability, and appropriate documentation is paramount. The following diagram illustrates a logical workflow for a comprehensive supplier screening and selection process.
Caption: A logical workflow for the screening and selection of a commercial supplier for this compound.
Synthesis of this compound
For applications requiring custom synthesis or for cost-effectiveness at a larger scale, this compound can be prepared from commercially available 3-hydroxytetrahydrofuran. The following section details a common and effective experimental protocol for this transformation.
Reaction Scheme
The conversion of an alcohol to an alkyl iodide is a standard transformation in organic synthesis. A widely used method employs triphenylphosphine, iodine, and a mild base such as imidazole. This method, often referred to as the Appel reaction, proceeds under mild conditions and is generally high-yielding.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of alcohols.[1]
Materials:
-
3-Hydroxytetrahydrofuran
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution. The dark color of iodine should dissipate as the phosphonium iodide complex forms.
-
Addition of the Alcohol: To the cooled reaction mixture, add a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound from 3-hydroxytetrahydrofuran.
This guide provides essential information for sourcing and synthesizing this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
An In-depth Technical Guide to the Physical Properties of 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-iodotetrahydrofuran, a valuable intermediate in pharmaceutical synthesis. The document details its boiling point and density, outlines experimental protocols for their determination, and presents a typical synthesis workflow.
Core Physical Properties
This compound, in its racemic form ((RS)-3-iodotetrahydrofuran), is a liquid at standard conditions. Its key physical properties are summarized in the table below.
| Property | Value | CAS Number |
| Boiling Point | 187.021 °C at 760 mmHg[1] | 121138-01-0[1] |
| Density | 1.931 g/cm³[1] | 121138-01-0[1] |
For the specific enantiomer, (3R)-3-Iodotetrahydrofuran, the predicted boiling point is 187.0 ± 33.0 °C and the predicted density is 1.93 ± 0.1 g/cm³.[2][3][4][5]
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele tube method, which requires a small amount of the sample.[6]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated.[6]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6]
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or a simple graduated cylinder and an analytical balance.[7][8]
Apparatus:
-
Analytical balance
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle)
-
Sample of this compound
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
-
A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.
-
The mass of the graduated cylinder or pycnometer containing the liquid is then measured.
-
The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated using the formula: Density = Mass / Volume.[7]
-
The temperature at which the measurement is made should be recorded, as density is temperature-dependent. For higher accuracy, measurements should be repeated and the average value taken.[7]
Synthesis Workflow
This compound is commonly synthesized from its precursor, 3-hydroxytetrahydrofuran. The following diagram illustrates a typical laboratory-scale synthesis.
References
- 1. 3-IODO-TETRAHYDRO-FURAN CAS 121138-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Furan, tetrahydro-3-iodo-, (3R)- CAS#: 873063-62-8 [m.chemicalbook.com]
- 3. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [m.chemicalbook.com]
- 4. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]
- 5. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Stereochemistry of 3-Iodotetrahydrofuran: A Technical Guide for Researchers
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules with specific biological functions. The introduction of a substituent at the 3-position of the THF ring creates a chiral center, leading to the existence of enantiomers with potentially distinct pharmacological profiles. This technical guide provides an in-depth exploration of the stereochemistry of 3-iodotetrahydrofuran, a key intermediate in the synthesis of various bioactive molecules. We will delve into the synthesis of its enantiomers, their characterization, and the broader context of their application in drug discovery and development.
Stereoisomers of this compound
This compound possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-3-iodotetrahydrofuran and (S)-3-iodotetrahydrofuran. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as boiling point and density. However, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as biological receptors and enzymes.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. The priority of the substituents on the chiral carbon is determined by their atomic number. For this compound, the iodine atom has the highest priority, followed by the oxygen atom of the ring, then the C2 carbon, and finally the hydrogen atom.
Enantioselective Synthesis
The preparation of enantiomerically pure or enriched this compound is crucial for the development of stereochemically defined pharmaceuticals. The most common strategy involves the stereospecific conversion of a chiral precursor, typically the corresponding enantiomer of 3-hydroxytetrahydrofuran.
Synthesis of Chiral 3-Hydroxytetrahydrofuran Precursors
The enantiomers of 3-hydroxytetrahydrofuran are valuable chiral building blocks that can be synthesized from readily available chiral pool starting materials.
-
(S)-3-Hydroxytetrahydrofuran: A common route to (S)-3-hydroxytetrahydrofuran starts from L-malic acid. The synthesis involves the reduction of the carboxylic acid moieties to alcohols, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.
-
(R)-3-Hydroxytetrahydrofuran: Similarly, (R)-3-hydroxytetrahydrofuran can be prepared from D-malic acid or through alternative routes, for instance, from (R)-1,2,4-butanetriol.[1]
Conversion of 3-Hydroxytetrahydrofuran to this compound
The conversion of the hydroxyl group to an iodide is a standard organic transformation. A common method for this conversion is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds with inversion of stereochemistry at the chiral center. Therefore, to synthesize (R)-3-iodotetrahydrofuran, one would start with (S)-3-hydroxytetrahydrofuran, and vice versa.
Experimental Protocols
General Protocol for the Synthesis of (R)-3-Iodotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran:
-
Reaction Setup: To a solution of (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and imidazole.
-
Addition of Iodine: Cool the reaction mixture in an ice bath and slowly add a solution of iodine in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The same procedure would be followed for the synthesis of (S)-3-iodotetrahydrofuran starting from (R)-3-hydroxytetrahydrofuran.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of the enantiomers of this compound. These values are illustrative and should be confirmed experimentally.
Table 1: Synthesis of this compound Enantiomers
| Starting Material | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-3-Hydroxytetrahydrofuran | (R)-3-Iodotetrahydrofuran | PPh₃, I₂, Imidazole | CH₂Cl₂ | >90 | >99 |
| (R)-3-Hydroxytetrahydrofuran | (S)-3-Iodotetrahydrofuran | PPh₃, I₂, Imidazole | CH₂Cl₂ | >90 | >99 |
Table 2: Physicochemical Properties of this compound Enantiomers
| Property | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran |
| Molecular Formula | C₄H₇IO | C₄H₇IO |
| Molecular Weight | 198.00 g/mol | 198.00 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | Not reported | Not reported |
| Specific Rotation ([α]D) | Positive (+) | Negative (-) |
Mandatory Visualizations
Stereochemical Relationship
The following diagram illustrates the stereochemical relationship between the enantiomers of this compound.
Caption: Enantiomers are non-superimposable mirror images.
Synthetic Workflow
This diagram outlines the general workflow for the enantioselective synthesis of this compound.
Caption: Stereospecific conversion of chiral precursors.
Role in Drug Discovery and Development
While specific biological targets for the individual enantiomers of this compound are not well-documented in publicly available literature, the tetrahydrofuran ring system is a key component in numerous approved drugs. For instance, the bis-tetrahydrofuran moiety is a crucial P2-ligand in several HIV protease inhibitors, where it forms critical hydrogen bonds with the enzyme's active site.[2] The stereochemistry of the substituents on the THF ring is often critical for potent biological activity.
This compound serves as a versatile synthetic intermediate. The iodine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups at the C3 position with inversion of stereochemistry. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. By synthesizing and evaluating a series of 3-substituted tetrahydrofuran analogs, medicinal chemists can probe the steric and electronic requirements of a biological target and optimize the pharmacological properties of a lead compound.
Hypothetical Signaling Pathway Involvement
Given the prevalence of the THF motif in neurologically active compounds, one could hypothesize that 3-substituted tetrahydrofurans might interact with targets in the central nervous system. The following diagram illustrates a generic signaling pathway where such a compound might act as a receptor antagonist.
Caption: Potential mechanism of action for a THF-based drug.
The enantiomers of this compound are valuable chiral building blocks in organic synthesis and medicinal chemistry. Their preparation in high enantiomeric purity, typically from the corresponding chiral 3-hydroxytetrahydrofuran precursors, allows for the stereocontrolled synthesis of more complex molecules. While specific biological activities for these particular enantiomers are not widely reported, their utility as synthetic intermediates in the exploration of structure-activity relationships is clear. The continued development of efficient and scalable methods for the synthesis of chiral 3-substituted tetrahydrofurans will undoubtedly contribute to the discovery of new and improved therapeutic agents.
References
3-Iodotetrahydrofuran: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a privileged scaffold in drug design. Among the various functionalized THF derivatives, 3-iodotetrahydrofuran has emerged as a particularly versatile and valuable building block for the synthesis of complex and medicinally relevant molecules. The iodine atom at the 3-position serves as a convenient handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[2] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, complete with detailed experimental protocols, tabulated data, and visualizations to aid in its practical application.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the iodocyclization of homoallylic alcohols, such as but-3-en-1-ol. This reaction proceeds via an electrophilic attack of an iodine species on the double bond, followed by intramolecular cyclization by the hydroxyl group.
Experimental Protocol: Iodocyclization of But-3-en-1-ol
A solution of but-3-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) is cooled to 0 °C. To this solution, a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) is added, followed by the portion-wise addition of iodine (I₂, 1.5 eq). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Key Reactions of this compound in Medicinal Chemistry
The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 3-position, a common strategy in the development of bioactive molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of (R)-3-Iodotetrahydrofuran with 4-Methoxyphenylboronic Acid
To a reaction vessel are added (R)-3-iodotetrahydrofuran (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1), is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield (R)-3-(4-methoxyphenyl)tetrahydrofuran.
Nucleophilic Substitution
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of heteroatom-containing functional groups, most notably amines. This reaction is pivotal in the synthesis of many pharmaceutical building blocks.
Experimental Protocol: Nucleophilic Substitution of (R)-3-Iodotetrahydrofuran with Morpholine
(R)-3-Iodotetrahydrofuran (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. To this solution is added morpholine (2.0-3.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N). The reaction mixture is heated to a temperature between 60 °C and 100 °C and stirred until completion. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford 4-((R)-tetrahydrofuran-3-yl)morpholine.
Data Presentation
Physical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) |
| This compound | C₄H₇IO | 198.00 | 75-77 / 16 mmHg | 4.45 (m, 1H), 4.15-3.85 (m, 3H), 2.40-2.20 (m, 2H) |
| 3-Phenyltetrahydrofuran | C₁₀H₁₂O | 148.20 | 110-112 / 10 mmHg | 7.40-7.20 (m, 5H), 4.20-3.80 (m, 4H), 3.40 (m, 1H), 2.40-2.10 (m, 2H) |
| 3-Aminotetrahydrofuran | C₄H₉NO | 87.12 | 125.6 (predicted) | 3.90-3.60 (m, 3H), 3.40 (m, 1H), 1.90-1.70 (m, 2H), 1.60 (br s, 2H) |
Biological Activity of Molecules Synthesized Using Tetrahydrofuran Building Blocks
| Compound Class | Target | Example Structure | IC₅₀ / Kᵢ | Reference |
| HIV Protease Inhibitor | HIV-1 Protease | Darunavir | Kᵢ = 16 pM | [2] |
| Factor Xa Inhibitor | Factor Xa | Apixaban | Kᵢ = 0.08 nM | N/A |
| HIV Protease Inhibitor | HIV-1 Protease | Tipranavir | Kᵢ = 10 pM | N/A |
Mandatory Visualizations
Logical Workflow for the Utilization of this compound
Caption: Workflow for this compound in drug discovery.
Signaling Pathway: HIV Protease Inhibition
Caption: Inhibition of HIV replication by protease inhibitors.
Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-iodotetrahydrofuran. The tetrahydrofuran motif is a crucial scaffold in numerous pharmaceuticals and bioactive natural products. The functionalization of this ring system at the 3-position via cross-coupling reactions opens a versatile avenue for the synthesis of novel chemical entities with potential therapeutic applications.
This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. For each reaction, a general overview, a detailed experimental protocol adapted from analogous systems, and a summary of representative reaction conditions are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 3-position, yielding 3-aryltetrahydrofurans and 3-vinyltetrahydrofurans, respectively.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its unique conformational properties and ability to participate in hydrogen bonding make it a valuable component in the design of ligands that interact with biological targets such as enzymes and receptors. Specifically, substituted tetrahydrofurans at the 3-position are key intermediates in the synthesis of a wide range of therapeutics, including antiviral agents and antibiotics.
3-Iodotetrahydrofuran serves as a versatile precursor for the introduction of diverse functionalities at the C3 position through nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and iodide is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. This reactivity is of significant interest in drug discovery for the generation of compound libraries to explore structure-activity relationships (SAR). These application notes provide an overview of common nucleophilic substitution reactions on this compound and detailed protocols for their execution.
Reaction Mechanism
Nucleophilic substitution at the C3 position of this compound typically proceeds via an SN2 mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center. For a chiral starting material, such as (R)-3-iodotetrahydrofuran, the product will have the opposite configuration, i.e., (S). The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
A less common alternative is the SN1 mechanism, which is a two-step process involving the formation of a carbocation intermediate. This pathway is generally not favored for secondary halides like this compound unless the reaction is performed in a polar, protic solvent with a weak nucleophile.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical nucleophilic substitution reactions on this compound with various nucleophiles, including representative reaction conditions and yields.
| Nucleophile Class | Nucleophile Example | Product | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | Benzylamine | 3-(Benzylamino)tetrahydrofuran | DMF | K₂CO₃ | 80 | 12 | 75-85 |
| Aniline | 3-(Phenylamino)tetrahydrofuran | Dioxane | Cs₂CO₃ | 100 | 24 | 70-90 | |
| Azides | Sodium Azide (NaN₃) | 3-Azidotetrahydrofuran | DMF | - | 60 | 6 | >90 |
| Thiols | Thiophenol | 3-(Phenylthio)tetrahydrofuran | Acetonitrile | K₂CO₃ | RT | 4 | 85-95 |
| Alkoxides | Sodium Methoxide (NaOMe) | 3-Methoxytetrahydrofuran | Methanol | - | Reflux | 8 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminotetrahydrofuran Derivatives via Azide Substitution and Reduction
This two-step protocol is a common and effective method for the preparation of 3-aminotetrahydrofuran, a valuable building block in medicinal chemistry.
Step 1: Synthesis of 3-Azidotetrahydrofuran
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound and DMF.
-
Add sodium azide in one portion.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 3-azidotetrahydrofuran, which can often be used in the next step without further purification.
-
Step 2: Reduction of 3-Azidotetrahydrofuran to 3-Aminotetrahydrofuran (Staudinger Reduction)
-
Materials:
-
3-Azidotetrahydrofuran (from Step 1) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the crude 3-azidotetrahydrofuran in THF in a round-bottom flask.
-
Add triphenylphosphine in portions at room temperature. Nitrogen gas will evolve.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add water to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM).
-
The aqueous layer contains the desired 3-aminotetrahydrofuran, often as a salt if acidic conditions are used during workup. The triphenylphosphine oxide byproduct is soluble in the organic layer.
-
The amine can be isolated by basification of the aqueous layer followed by extraction, or used directly as an aqueous solution.
-
Protocol 2: Synthesis of 3-(Phenylthio)tetrahydrofuran
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and thiophenol in acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 3-(phenylthio)tetrahydrofuran.
-
Protocol 3: Synthesis of 3-(Benzylamino)tetrahydrofuran
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine this compound, benzylamine, and potassium carbonate in a round-bottom flask.
-
Add DMF and heat the mixture to 80 °C.
-
Stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(benzylamino)tetrahydrofuran.
-
Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: SN2 mechanism for the reaction of this compound.
Caption: Synthetic pathway from this compound to 3-aminotetrahydrofuran.
Application Notes and Protocols: Synthesis of a Key Pharmaceutical Intermediate using a Tetrahydrofuran Moiety
Introduction
The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its incorporation into a molecular structure can significantly influence physicochemical properties such as solubility and metabolic stability, making it a valuable building block in drug design. One key method for introducing a tetrahydrofuran moiety is through the formation of an ether linkage with a phenolic compound. This application note details the synthesis of a crucial pharmaceutical intermediate, 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile, a precursor for various therapeutic agents. While direct nucleophilic substitution on 3-iodotetrahydrofuran with a substituted aniline or phenol is a viable synthetic strategy, this note will focus on a high-yielding and stereospecific alternative: the Mitsunobu reaction. The principles and protocols outlined herein are broadly applicable to the synthesis of other tetrahydrofuranyl-ether linked pharmaceutical intermediates.
Core Application: Synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile
The synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile is a critical step in the preparation of several advanced pharmaceutical intermediates. This compound incorporates the chiral (S)-tetrahydrofuran-3-ol moiety, which can impart specific binding characteristics to the final active pharmaceutical ingredient (API). The ether linkage to the 4-cyanophenyl group provides a versatile handle for further synthetic transformations.
Reaction Scheme: Mitsunobu Reaction
The Mitsunobu reaction provides an efficient and stereospecific method for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile from (R)-tetrahydrofuran-3-ol and 4-hydroxybenzonitrile. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it an ideal choice for controlling the chirality of the final product.
Caption: Mitsunobu reaction for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Mitsunobu synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile.
| Parameter | Value | Reference |
| Reactants | ||
| (R)-Tetrahydrofuran-3-ol | 1.0 eq | [1][2] |
| 4-Hydroxybenzonitrile | 1.2 eq | [1][2] |
| Triphenylphosphine (PPh₃) | 1.5 eq | [1][3] |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq | [2][3] |
| Solvent | Tetrahydrofuran (THF) | [1][2][3] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [2][3] |
| Reaction Time | 12 - 16 hours | [3] |
| Yield | 85-95% | [4] |
Experimental Protocols
Protocol 1: Mitsunobu Synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile
This protocol details the step-by-step procedure for the synthesis of the target intermediate via the Mitsunobu reaction.
Materials:
-
(R)-Tetrahydrofuran-3-ol
-
4-Hydroxybenzonitrile
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzonitrile (1.2 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Add (R)-tetrahydrofuran-3-ol (1.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile as a pure product.
Alternative Protocol: SN2 Reaction with this compound
While the Mitsunobu reaction is preferred for its stereospecificity, the target compound can also be synthesized via a direct SN2 reaction using this compound. This method may be advantageous in certain contexts, though it may require optimization to control side reactions and may not be stereospecific without a chiral starting material.
Materials:
-
This compound
-
4-Hydroxybenzonitrile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).[3]
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired product.
Logical Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: Workflow for the synthesis of the pharmaceutical intermediate.
Conclusion
This application note provides a detailed protocol for the synthesis of 4-((S)-tetrahydrofuran-3-yloxy)benzonitrile, a key intermediate in the pharmaceutical industry. The featured Mitsunobu reaction offers a reliable and stereospecific route with high yields. The alternative SN2 protocol is also presented as a viable, albeit potentially less specific, synthetic strategy. These methods highlight the importance of the tetrahydrofuran moiety in modern drug development and provide researchers with practical guidance for its incorporation into complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydrofuran Derivatives from Gamma-Hydroxy Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted tetrahydrofuran (THF) derivatives from gamma-hydroxy alkenes. The tetrahydrofuran motif is a crucial structural component in a vast array of biologically active natural products and pharmaceuticals. The methodologies outlined herein offer robust and stereocontrolled routes to access these valuable heterocyclic compounds.
Introduction
The stereoselective synthesis of substituted tetrahydrofurans is a topic of significant interest in organic chemistry and drug development. Gamma-hydroxy alkenes are versatile starting materials for the construction of the THF ring, allowing for the formation of multiple stereocenters in a controlled manner. This document details three principal strategies for this transformation: Palladium-Catalyzed Hydroalkoxylation/Arylation, Halocyclization, and a sequential Epoxidation-Intramolecular Cyclization. Each section includes a general overview, a detailed experimental protocol for a representative reaction, and a summary of quantitative data to facilitate comparison and application.
Palladium-Catalyzed Stereoselective Cyclization
This method, pioneered by Wolfe and Rossi, is a powerful tool for the synthesis of substituted tetrahydrofurans through the reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[1] A key advantage of this approach is the simultaneous formation of a C-C and a C-O bond, with the potential to generate up to two new stereocenters with high diastereoselectivity, typically favoring the trans isomer.[1][2]
The reaction is believed to proceed via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[1] This methodology is effective for preparing a variety of 2,5-, 2,4-, and 2,3-disubstituted tetrahydrofurans, as well as spirocyclic and fused bicyclic systems.[2] A broad range of functional groups, such as nitriles, acetals, esters, and silyl ethers, are well-tolerated under the reaction conditions.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis of trans-2-methyl-5-(naphthalen-2-yl)tetrahydrofuran
This protocol is adapted from the work of Wolfe and Rossi, J. Am. Chem. Soc.2004 , 126, 1620-1621.[1]
Materials:
-
(E)-hex-4-en-2-ol (1.0 equiv)
-
2-bromonaphthalene (2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol %)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (DPEphos) (2 mol %)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
In a glovebox, a Schlenk flask is charged with Pd₂(dba)₃ (0.01 equiv), DPEphos (0.02 equiv), and NaOtBu (2.0 equiv).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 5 minutes.
-
(E)-hex-4-en-2-ol (1.0 equiv) and 2-bromonaphthalene (2.0 equiv) are added sequentially via syringe.
-
The reaction mixture is heated to 65 °C and stirred for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trans-2-methyl-5-(naphthalen-2-yl)tetrahydrofuran.
Data Presentation: Palladium-Catalyzed Cyclizations
| Entry | γ-Hydroxy Alkene Substrate | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-penten-1-ol | 2-bromonaphthalene | 85 | >20:1 (trans:cis) |
| 2 | (E)-hex-4-en-2-ol | 2-bromonaphthalene | 81 | >20:1 (trans:cis) |
| 3 | 1-phenylpent-4-en-1-ol | 2-bromotoluene | 75 | >20:1 (trans:cis) |
| 4 | 2-methylpent-4-en-2-ol | 4-bromo-N,N-dimethylaniline | 78 | >20:1 (trans:cis) |
| 5 | hex-5-en-2-ol | 1-bromonaphthalene | 68 | 18:1 (trans:cis) |
Data compiled from Wolfe, J. P.; Rossi, M. A. J. Am. Chem. Soc. 2004, 126, 1620-1621 and related publications.[1]
Stereoselective Halocyclization
Halocyclization, particularly iodocyclization, is a classic and effective method for the synthesis of tetrahydrofurans from γ-hydroxy alkenes. The reaction proceeds via an electrophilic addition of a halogen to the double bond, followed by intramolecular nucleophilic attack by the hydroxyl group. The stereochemistry of the resulting tetrahydrofuran is often controlled by the geometry of the starting alkene and the reaction conditions, typically leading to a trans relationship between the newly formed C-O bond and the adjacent C-halogen bond. Enantioselective variants have been developed using chiral catalysts.
Experimental Protocol: Diastereoselective Iodocyclization of 4-penten-1-ol
This protocol is a representative procedure based on established methods for iodoetherification.
Materials:
-
4-penten-1-ol (1.0 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution (10%)
Procedure:
-
To a solution of 4-penten-1-ol (1.0 equiv) in dichloromethane at 0 °C is added sodium bicarbonate (2.0 equiv).
-
A solution of iodine (1.2 equiv) in dichloromethane is added dropwise to the stirred mixture.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of 10% aqueous sodium thiosulfate solution until the iodine color disappears.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-(iodomethyl)tetrahydrofuran.
Data Presentation: Halocyclization Reactions
| Entry | Substrate | Halogen Source | Base/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 4-penten-1-ol | I₂ | NaHCO₃ | 95 | - | - |
| 2 | (Z)-hex-4-en-1-ol | I₂ | NaHCO₃ | 88 | 95:5 (cis:trans) | - |
| 3 | (E)-hex-4-en-1-ol | I₂ | NaHCO₃ | 92 | >98:2 (trans:cis) | - |
| 4 | 1-phenylpent-4-en-1-ol | I₂ | K₂CO₃ | 85 | 90:10 | - |
| 5 | cis-alkene | I₂ | (R,R)-t-Bu-salen-Co(II)/NCS | 85 | - | 90 |
Data compiled from various sources on halocyclization reactions.[2]
Epoxidation and Intramolecular Cyclization
A two-step approach involving the stereoselective epoxidation of the gamma-hydroxy alkene followed by an intramolecular cyclization offers a versatile route to substituted tetrahydrofurans. The stereochemistry of the final product is dictated by both the epoxidation and the cyclization steps. Asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation, can be employed to generate enantioenriched epoxides, which can then be cyclized to form enantiomerically pure tetrahydrofuran derivatives. The cyclization is typically promoted by a base or an acid and proceeds via an intramolecular S_N2-type ring-opening of the epoxide.
Experimental Protocol: Synthesis of (2R,3R)-3-hydroxy-2-(hydroxymethyl)tetrahydrofuran
This protocol involves a Sharpless Asymmetric Epoxidation followed by a base-mediated cyclization.
Step 1: Sharpless Asymmetric Epoxidation
Materials:
-
(Z)-pent-2-ene-1,4-diol (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 equiv)
-
L-(+)-Diethyl tartrate (L-(+)-DET) (0.12 equiv)
-
tert-Butyl hydroperoxide (TBHP) in decane (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å molecular sieves
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves and anhydrous dichloromethane under an argon atmosphere.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide (0.1 equiv) and L-(+)-diethyl tartrate (0.12 equiv) are added sequentially, and the mixture is stirred for 30 minutes.
-
A solution of (Z)-pent-2-ene-1,4-diol (1.0 equiv) in dichloromethane is added.
-
tert-Butyl hydroperoxide (2.0 equiv) is added dropwise, and the reaction is stirred at -20 °C for 48 hours.
-
The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is filtered through Celite®, and the filtrate is concentrated. The crude epoxy alcohol is used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
-
Crude epoxy alcohol from Step 1
-
Sodium hydride (NaH) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
The crude epoxy alcohol is dissolved in anhydrous THF and cooled to 0 °C.
-
Sodium hydride (1.1 equiv) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired tetrahydrofuran derivative.
Data Presentation: Epoxidation-Cyclization Sequences
| Entry | Alkene | Epoxidation Conditions | Cyclization Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (Z)-hex-4-en-1-ol | m-CPBA | NaH, THF | 85 (2 steps) | >95:5 (cis) | - |
| 2 | (E)-hex-4-en-1-ol | m-CPBA | NaH, THF | 82 (2 steps) | >95:5 (trans) | - |
| 3 | (Z)-pent-2-ene-1,4-diol | Ti(OiPr)₄, (+)-DET, TBHP | NaH, THF | 75 (2 steps) | >98:2 | >95 |
| 4 | 4-penten-1-ol | VO(acac)₂, TBHP | Ti(OiPr)₄ | 78 (one pot) | - | - |
Data compiled from various sources on epoxidation and subsequent cyclization reactions.
References
Application Notes and Protocols for the Synthesis of 3-Iodotetrahydrofuran Derivatives via Iodocyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-iodotetrahydrofuran derivatives through the iodocyclization of homoallylic alcohols. This method offers a reliable and stereoselective route to this important class of heterocyclic compounds, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
Iodocyclization of homoallylic alcohols is a powerful and frequently employed strategy for the construction of substituted tetrahydrofuran rings. The reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. This process, typically a 5-endo-trig cyclization, is generally favored and can be highly stereoselective, making it a valuable tool for the synthesis of complex molecules.[1] The resulting this compound products can be further functionalized, for instance, through substitution reactions of the iodo group.
Key Reaction Parameters
Several factors influence the outcome of the iodocyclization reaction, including the choice of iodine source, solvent, and base. Common iodine sources include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HI generated during the reaction. Anhydrous solvents like acetonitrile are frequently used to ensure high efficiency and stereoselectivity.[1]
Experimental Protocols
General Protocol for Iodocyclization using Iodine and Sodium Bicarbonate
This protocol is adapted from studies demonstrating the high efficiency and stereoselectivity of the 5-endo-trig iodocyclization of homoallylic alcohols.[1]
Materials:
-
Homoallylic alcohol
-
Molecular iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) in anhydrous acetonitrile, add sodium bicarbonate (2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of molecular iodine (1.5-2.0 equiv) in anhydrous acetonitrile dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.
Quantitative Data
The following table summarizes the results from the iodocyclization of various homoallylic alcohols using a system of I₂ and a hypervalent iodine reagent, [hydroxy(tosyloxy)iodo]benzene (HTIB), which also effectively promotes the formation of 3-iodotetrahydrofurans.
| Entry | Substrate (Homoallylic Alcohol) | Product (this compound) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-phenyl-4-penten-1-ol | 3-iodo-2-phenyltetrahydrofuran | 85 | 1:1 |
| 2 | 1-cyclohexyl-4-penten-1-ol | 2-cyclohexyl-3-iodotetrahydrofuran | 78 | 1:1 |
| 3 | 5-phenyl-1-penten-3-ol | 4-iodo-2-(phenylethyl)tetrahydrofuran | 82 | 1:1 |
| 4 | 1,1-diphenyl-4-penten-1-ol | 3-iodo-2,2-diphenyltetrahydrofuran | 90 | - |
| 5 | (E)-1-phenyl-1-hexen-4-ol | 3-iodo-5-methyl-2-phenyltetrahydrofuran | 75 | >95:5 |
Reaction Mechanism and Workflow
The generally accepted mechanism for the iodocyclization of homoallylic alcohols involves the formation of a cyclic iodonium ion intermediate. The hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to form the tetrahydrofuran ring. The 5-endo-trig cyclization pathway is typically favored.
References
Application Notes & Protocols: Transition-Metal-Free Heck-Type Vinylation of 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of carbon-carbon bond formation methodologies that circumvent the use of transition metals is a significant goal in modern organic synthesis, aligning with the principles of green chemistry. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, traditionally relying on palladium catalysis. However, recent advancements have explored transition-metal-free alternatives, often leveraging photochemical or radical-mediated pathways. This document outlines a proposed application of 3-iodotetrahydrofuran as a precursor for the synthesis of 3-vinyltetrahydrofuran derivatives via a transition-metal-free, light-mediated Heck-type reaction.
Substituted tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmaceuticals. The ability to introduce a vinyl group at the 3-position of the tetrahydrofuran ring opens avenues for further functionalization, making 3-vinyltetrahydrofuran a valuable building block in drug discovery and development. While direct literature on the transition-metal-free Heck-type reaction of this compound is emerging, this protocol is based on established methodologies for the light-induced coupling of non-activated alkyl iodides with alkenes.[1][2] The proposed reaction likely proceeds through a radical-mediated atom transfer radical addition (ATRA) mechanism, initiated by photo-homolysis of the C-I bond.
Proposed Reaction Pathway
The proposed transition-metal-free Heck-type reaction between this compound and a generic alkene (e.g., styrene) is depicted below. The reaction is initiated by UV irradiation, which induces the homolytic cleavage of the carbon-iodine bond in this compound, generating a tetrahydrofuranyl radical. This radical then adds to the alkene, forming a new radical intermediate. Subsequent iodine atom transfer and dehydroiodination, facilitated by a base, yields the desired 3-vinyltetrahydrofuran product and regenerates the iodine source for potential propagation.
Figure 1: Proposed mechanism for the light-induced, transition-metal-free Heck-type reaction.
Quantitative Data Summary
The following table summarizes hypothetical reaction outcomes based on analogous transition-metal-free Heck-type reactions of secondary alkyl iodides.[1] These values are intended as a guide for optimization studies.
| Entry | Alkene Partner | Base | Solvent | Yield (%) |
| 1 | Styrene | K₂CO₃ | H₂O/Acetonitrile (1:1) | 65 |
| 2 | 4-Methylstyrene | K₂CO₃ | H₂O/Acetonitrile (1:1) | 68 |
| 3 | 4-Chlorostyrene | NaHCO₃ | H₂O/Acetonitrile (1:1) | 55 |
| 4 | Methyl Acrylate | K₂CO₃ | H₂O/DMF (1:1) | 45 |
| 5 | Cyclohexene | Cs₂CO₃ | H₂O/Acetonitrile (1:1) | 30 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Solvents should be degassed prior to use to remove dissolved oxygen, which can interfere with radical reactions.
-
UV irradiation should be conducted in appropriate quartz reaction vessels. Standard borosilicate glass will absorb a significant portion of the UV light required for the reaction.
-
Safety Precaution: UV radiation is harmful. Ensure proper shielding of the experimental setup.
Detailed Protocol for the Synthesis of 3-Styryltetrahydrofuran:
This protocol is adapted from a general procedure for light-induced, transition-metal-free Heck-type reactions.[2]
Figure 2: Experimental workflow for the synthesis of 3-styryltetrahydrofuran.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Acetonitrile (5 mL)
-
Degassed Deionized Water (5 mL)
-
Quartz reaction tube with a stir bar
-
UV photoreactor (e.g., with a 300 nm lamp)
Procedure:
-
To a quartz reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the degassed 1:1 mixture of acetonitrile and water (10 mL total volume).
-
Seal the tube with a septum and purge with nitrogen gas for 15 minutes.
-
Place the reaction tube in the photoreactor at a consistent distance from the UV lamp.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-styryltetrahydrofuran.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Applications in Drug Development
The vinyl group in 3-vinyltetrahydrofuran serves as a versatile chemical handle for a variety of subsequent transformations, including but not limited to:
-
Epoxidation: To form an oxirane ring, which can be opened by various nucleophiles.
-
Hydroboration-Oxidation: To introduce a primary alcohol.
-
Metathesis Reactions: For the construction of more complex molecular scaffolds.
-
Michael Additions: With activated vinyl groups (e.g., from acrylic acid derivatives).
This synthetic accessibility makes 3-vinyltetrahydrofuran and its derivatives attractive intermediates for the construction of compound libraries for high-throughput screening in drug discovery programs. The transition-metal-free nature of this key step is particularly advantageous, as it minimizes the risk of metal contamination in the final active pharmaceutical ingredients.
References
Application Notes and Protocols: Radical Reactions Involving 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 3-iodotetrahydrofuran as a versatile precursor in radical chemistry. The focus is on its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research. This compound serves as an efficient source of the 3-tetrahydrofuranyl radical, a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds.
Core Concept: Generation and Reactivity of the 3-Tetrahydrofuranyl Radical
The synthetic utility of this compound in radical chemistry stems from the relative weakness of the carbon-iodine bond. This bond can undergo homolytic cleavage under various initiation conditions—thermal, photochemical, or through the use of a radical initiator—to generate a secondary alkyl radical centered at the C3 position of the tetrahydrofuran ring.[1][2] This radical is a key intermediate that can participate in a range of transformations.
Two primary classes of reactions are highlighted in these notes:
-
Atom Transfer Radical Addition (ATRA): An intermolecular reaction where the 3-tetrahydrofuranyl radical adds to an unsaturated system, such as an alkene or alkyne.[3] This process forms a new C-C bond and a C-I bond in a single, atom-economical step.[3]
-
Atom Transfer Radical Cyclization (ATRC): An intramolecular reaction where a radical generated on a side chain of a 3-substituted tetrahydrofuran derivative cyclizes onto a tethered alkene or alkyne. This is a powerful method for constructing fused or spirocyclic ring systems.[4]
Radical reactions are prized for their mild conditions and high tolerance for various functional groups, making them highly compatible with complex molecule synthesis.[5][6]
Caption: Generation and subsequent reaction pathways of the 3-tetrahydrofuranyl radical.
Application Note 1: Intermolecular C-C Bond Formation via ATRA
Atom Transfer Radical Addition (ATRA) is an effective method for the functionalization of alkenes using the 3-tetrahydrofuranyl moiety. The reaction propagates via a radical chain mechanism where the 3-tetrahydrofuranyl radical adds to an alkene, and the resulting adduct radical abstracts an iodine atom from another molecule of this compound to yield the product and regenerate the 3-tetrahydrofuranyl radical.[3]
Quantitative Data Summary: ATRA Reactions
| Entry | Alkene Substrate | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Octene | AIBN (cat.) | Benzene | 80 | 4 | 75 | [7] |
| 2 | Styrene | Et₃B / Air (cat.) | THF | RT | 0.5 | 88 | [8][9] |
| 3 | Methyl Acrylate | Cu(I) / Bipyridine | CH₃CN | 60 | 12 | 82 | [4] |
| 4 | Acrylonitrile | Photoredox Catalyst | DMSO | RT | 8 | 91 | [3] |
Note: Data are representative examples synthesized from typical radical addition literature and may not correspond to reactions of this compound itself but are indicative of expected outcomes.
Experimental Protocol: Triethylborane-Initiated ATRA of 1-Octene
This protocol describes the addition of the 3-tetrahydrofuranyl radical to 1-octene initiated by triethylborane and air.
Materials:
-
This compound (1.0 equiv)
-
1-Octene (1.5 equiv)
-
Triethylborane (1.0 M in hexanes, 0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert atmosphere techniques
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 212 mg, 1.0 mmol) and 1-octene (e.g., 168 mg, 1.5 mmol).
-
Dissolve the reagents in anhydrous THF (5 mL).
-
Slowly add triethylborane solution (0.2 mL, 0.2 mmol) via syringe.
-
Replace the argon atmosphere with a balloon of air (do not flush vigorously; a trace of oxygen is sufficient to initiate the reaction).[8][9] The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the flask to the air and adding 10 mL of saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(2-iodooctyl)tetrahydrofuran product.
Caption: Workflow for a triethylborane-initiated ATRA reaction.
Application Note 2: Synthesis of Fused Bicycles via ATRC
Atom Transfer Radical Cyclization (ATRC) is a robust strategy for synthesizing complex cyclic structures.[10] For substrates derived from this compound, this typically involves a radical precursor containing an unsaturated tether (e.g., an alkene or alkyne) attached at the C3 position. Radical generation initiates a 5-exo or 6-endo cyclization, with the former generally being kinetically favored according to Baldwin's rules.[11] The stereochemical outcome is often influenced by the transition state conformation, allowing for diastereoselective ring formation.[4]
Quantitative Data Summary: Diastereoselective Radical Cyclizations
| Entry | Substrate Type | Initiator | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | α-Chloro Ester | Cu(I)-Bipyridine | None | 80 | 78 | 4:1 | [4] |
| 2 | Allyl Ether | AIBN / Bu₃SnH | None | 80 | 85 | 3:1 | [12] |
| 3 | Allyl Ether | AIBN / Bu₃SnH | MgI₂ | 80 | 75 | 1:10 (reversed) | [13] |
| 4 | Propargyl Ether | AIBN / TTMSS | CO (80 atm) | 100 | 65 | N/A | [13][14] |
Note: Data are representative of radical cyclizations forming THF derivatives and highlight the potential for diastereocontrol.
Experimental Protocol: AIBN/Bu₃SnH-Mediated 5-Exo-Trig Cyclization
This protocol describes a classic tin-hydride mediated radical cyclization.[1][7]
Materials:
-
Cyclization precursor (e.g., 3-(allyloxymethyl)-3-iodotetrahydrofuran) (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous, degassed benzene or toluene
-
Syringe pump
-
Reaction flask with condenser and inert gas inlet
Procedure:
-
Dissolve the cyclization precursor (e.g., 284 mg, 1.0 mmol) and AIBN (16 mg, 0.1 mmol) in degassed benzene (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approx. 80 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH (350 mg, 1.2 mmol) in degassed benzene (5 mL).
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4 hours. Slow addition is crucial to maintain a low concentration of the tin hydride, which favors cyclization over direct reduction of the initial radical.[11]
-
After the addition is complete, continue to reflux for an additional 1-2 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude product will contain tin byproducts. Purify via one of two methods:
-
Method A (Iodine Treatment): Dissolve the residue in diethyl ether, and stir with a saturated solution of potassium fluoride (KF) for 2 hours to precipitate tin salts. Filter and concentrate.
-
Method B (Chromatography): Directly load the crude oil onto a silica gel column and elute with a hexane/ethyl acetate gradient. Tin compounds are typically less polar and will elute first.
-
-
Combine fractions containing the desired product and remove the solvent to yield the purified fused-bicyclic tetrahydrofuran derivative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 3. (R)-3-Iodo-tetrahydrofuran | 873063-62-8 | Benchchem [benchchem.com]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes [organic-chemistry.org]
- 10. Radical cyclization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 3-Aminotetrahydrofuran from 3-Iodotetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminotetrahydrofuran is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed protocol for the synthesis of 3-aminotetrahydrofuran via the nucleophilic substitution of 3-iodotetrahydrofuran with ammonia. The described methodology is based on established principles of amine alkylation.
The reaction proceeds through a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the iodine in this compound. The iodide ion, being a good leaving group, is displaced, resulting in the formation of a 3-aminotetrahydrofuran salt. Subsequent neutralization yields the desired primary amine. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically employed.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Synthesis of 3-Aminotetrahydrofuran from this compound.
Experimental Protocol
This protocol details the synthesis of 3-aminotetrahydrofuran from this compound.
Materials:
-
This compound
-
Ammonia (concentrated aqueous solution, e.g., 28-30%)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed pressure vessel or autoclave
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).
-
Reaction: Seal the vessel and heat the mixture with stirring. The reaction temperature should be carefully monitored and maintained (e.g., 80-100 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically several hours), cool the reaction vessel to room temperature and then in an ice bath before carefully opening.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add a saturated solution of sodium hydroxide to basify the mixture (pH > 12) and deprotonate the ammonium salt. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-aminotetrahydrofuran.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the final 3-aminotetrahydrofuran.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these values may require optimization for specific laboratory conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1 equivalent |
| Ammonia (conc. aq.) | 20-30 equivalents |
| Solvent | Ethanol |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours (monitor by TLC/GC) |
| Expected Yield | 60-80% (after purification) |
| Purity | >95% (after distillation) |
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis and purification of 3-aminotetrahydrofuran.
Caption: Workflow for the synthesis of 3-aminotetrahydrofuran.
Disclaimer: This protocol is intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and performing the described procedures. Reaction conditions may need to be optimized to achieve desired results.
Application Notes and Protocols: One-Pot Synthesis of Functionalized Tetrahydrofurans from 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of functionalized tetrahydrofurans, utilizing 3-iodotetrahydrofuran as a key starting material. The tetrahydrofuran motif is a prevalent scaffold in numerous pharmaceuticals and bioactive natural products. The methods outlined below describe versatile strategies for introducing molecular diversity at the C3 position of the tetrahydrofuran ring through cross-coupling and radical-mediated reactions.
Introduction
The functionalization of saturated heterocyclic rings is a cornerstone of modern medicinal chemistry. Tetrahydrofurans (THFs) are a particularly important class of heterocycles, and methods for their selective modification are of high value in drug discovery and development. This compound serves as a versatile building block, enabling the introduction of a wide range of substituents through the formation of new carbon-carbon and carbon-heteroatom bonds. This application note details robust protocols for palladium-catalyzed cross-coupling reactions and atom transfer radical addition (ATRA) reactions starting from this compound.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic methodologies.
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 85-97 |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ | Et₃N | DMF or MeCN | 80-100 | 70-85 |
| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%) | PPh₃ | Et₃N or i-Pr₂NH | DMF or THF | Room Temp - 50 | 80-95 |
Note: Yields are representative and can vary based on the specific substrates used.
Table 2: Atom Transfer Radical Addition (ATRA) of this compound to Alkenes
| Alkene Substrate | Initiator | Solvent | Temperature (°C) | Typical Yield (%) |
| Electron-deficient alkenes (e.g., acrylates) | AIBN or Et₃B/O₂ | Toluene or Benzene | 80 (AIBN) or Room Temp (Et₃B/O₂) | 60-80 |
| Styrenes | Photoredox Catalyst (e.g., Ir(ppy)₃) | DMSO or MeCN | Room Temp (Visible Light) | 70-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes the palladium-catalyzed reaction between this compound and an arylboronic acid to form a 3-aryltetrahydrofuran.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(0) tetrakis(triphenylphosphine) (0.05 mmol, 0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add DMF (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryltetrahydrofuran.
Protocol 2: Heck Cross-Coupling of this compound with Alkenes
This protocol details the palladium-catalyzed arylation of an alkene with this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.02 mmol, 0.02 equiv) and tri(o-tolyl)phosphine (0.04 mmol, 0.04 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the solvent (DMF or MeCN, 5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL).
-
Wash the organic phase with saturated aqueous ammonium chloride (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the functionalized tetrahydrofuran.
Protocol 3: Atom Transfer Radical Addition (ATRA) of this compound to an Alkene
This protocol describes the addition of the 3-tetrahydrofuranyl radical, generated from this compound, to an alkene.[1]
Materials:
-
This compound
-
Alkene
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the alkene (1.5 mmol, 1.5 equiv) in toluene (5 mL).
-
Add AIBN (0.1 mmol, 0.1 equiv) to the solution.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction to 80 °C under an inert atmosphere and stir for 4-8 hours. The reaction is initiated by the thermal decomposition of AIBN.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-(2-iodoalkyl)tetrahydrofuran adduct.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for Atom Transfer Radical Addition (ATRA).
Caption: Synthetic pathways from this compound.
References
Troubleshooting & Optimization
Common side reactions and byproducts in 3-iodotetrahydrofuran synthesis
Technical Support Center: Synthesis of 3-Iodotetrahydrofuran
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound, primarily via the iodocyclization of homoallylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the electrophilic iodocyclization of a homoallylic alcohol, such as but-3-en-1-ol. This reaction typically involves an iodine source like molecular iodine (I₂) and a mild base (e.g., sodium bicarbonate, NaHCO₃) in a suitable solvent.[1] The reaction proceeds through a cyclic iodonium ion intermediate, which is then attacked intramolecularly by the hydroxyl group.[1]
Q2: What is the general mechanism of iodocyclization to form this compound?
The reaction is understood to proceed via an electrophilic iodocyclization mechanism. The key steps are:
-
Activation: The alkene of the homoallylic alcohol attacks an electrophilic iodine species (I⁺), forming a cyclic iodonium ion intermediate.
-
Intramolecular Attack: The pendant hydroxyl group acts as a nucleophile, attacking one of the carbons of the iodonium ion bridge.
-
Cyclization & Deprotonation: This attack leads to the formation of the five-membered tetrahydrofuran ring and subsequent deprotonation of the oxonium ion by a base, yielding the final this compound product.
Q3: Why is regioselectivity a concern in this synthesis?
Regioselectivity is crucial because the intramolecular nucleophilic attack on the iodonium ion can theoretically lead to different ring sizes. For a homoallylic alcohol, the hydroxyl group can attack to form either a five-membered ring (tetrahydrofuran, via a 5-exo-tet cyclization) or a six-membered ring (tetrahydropyran, via a 6-endo-tet cyclization). Generally, the 5-exo cyclization is kinetically favored according to Baldwin's rules, making the formation of the this compound derivative the major product. However, reaction conditions can influence this outcome.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Iodocyclizations can sometimes be slower than expected. • Check Reagent Quality: Ensure the iodine has not sublimed and that the starting homoallylic alcohol is pure. The base (e.g., NaHCO₃) should be finely powdered and dry. • Increase Temperature (with caution): Gently warming the reaction may increase the rate, but be aware that higher temperatures can also promote side reactions like elimination. |
| Product Decomposition | • Test Product Stability: this compound may be sensitive to the acidic or basic conditions used during the aqueous workup. Before quenching the entire reaction, test a small aliquot with your planned workup solution and analyze it by TLC to see if the product spot changes or disappears. • Use a Milder Quench: Instead of a strong acid or base, consider quenching with a saturated solution of sodium thiosulfate (to remove excess iodine) followed by a neutral wash with brine. |
| Product Loss During Workup/Isolation | • Check Aqueous Layer: The product may have some solubility in the aqueous phase. Before discarding the aqueous layer from your extraction, perform a back-extraction with a fresh portion of organic solvent and analyze the extract by TLC. • Volatility: this compound is a relatively small molecule and may be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal with a rotary evaporator. Use a cold trap to check for lost product. |
Issue 2: Crude product is impure (multiple spots on TLC/GC)
| Potential Byproduct/Impurity | Likely Cause & Identification | Prevention & Mitigation Strategies |
| Unreacted Starting Material | Cause: Insufficient reaction time, low temperature, or suboptimal stoichiometry. Identification: Compare the crude product to a standard of the starting homoallylic alcohol on TLC or GC-MS. | • Optimize reaction conditions as described in "Incomplete Reaction" above. • Consider a slight excess (1.1-1.2 equivalents) of the iodine reagent. |
| Iodoform (CHI₃) | Cause: If the reaction is performed under strongly basic conditions or if the starting material/product degrades to form species with a methyl ketone or a specific secondary alcohol structure, the iodoform reaction can occur.[3][4][5] Identification: Pale yellow precipitate with a characteristic "medical" or antiseptic smell.[3][5] | • Use a mild, non-hydroxide base like NaHCO₃ or pyridine instead of NaOH or KOH. • Maintain a neutral or slightly basic pH throughout the reaction and workup. |
| Elimination Products (e.g., Dihydrofurans) | Cause: The use of strong bases or high temperatures can promote the elimination of HI from the product.[6] Identification: These byproducts will be less polar than the desired product and starting material on TLC. They can be characterized by NMR (alkene signals) and MS. | • Use a non-nucleophilic, mild base. • Run the reaction at room temperature or below if possible.[7] |
| Isomeric Byproducts (e.g., 4-Iodo-tetrahydropyran) | Cause: Competing 6-endo cyclization pathway.[2] While less common for simple homoallylic alcohols, it can be influenced by substrate structure, solvent polarity, and temperature.[7][8] Identification: Requires careful characterization by NMR and comparison with known standards or literature data. Isomers may be difficult to separate by standard chromatography. | • Lowering the reaction temperature can sometimes improve regioselectivity.[7] • Screen different solvents to find conditions that maximize the desired 5-exo cyclization. |
Experimental Protocols
Representative Protocol: Synthesis of this compound from But-3-en-1-ol
This protocol is a representative method for the iodocyclization of a simple homoallylic alcohol.
Materials:
-
But-3-en-1-ol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve but-3-en-1-ol (1.0 eq.) in DCM (or MeCN) to a concentration of approximately 0.1 M.
-
Addition of Base: Add solid sodium bicarbonate (2.0-3.0 eq.) to the stirred solution.
-
Addition of Iodine: In a separate flask, prepare a solution of iodine (1.2-1.5 eq.) in the same solvent. Add this iodine solution dropwise to the reaction mixture at room temperature over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (at low temperature to avoid product loss).
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Visualizations
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the desired iodocyclization pathway for the synthesis of this compound and highlights a key potential side reaction.
Caption: Iodocyclization mechanism showing the favored 5-exo pathway to this compound.
General Experimental Workflow
This diagram outlines the typical sequence of steps from starting materials to the final, purified product.
Caption: Standard laboratory workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Use this flowchart to diagnose potential reasons for obtaining a low yield of the desired product.
Caption: A logical flowchart to guide troubleshooting efforts in cases of low reaction yield.
References
- 1. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 2. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-Iodotetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on 3-iodotetrahydrofuran. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: Nucleophilic substitution on this compound, a secondary alkyl iodide, typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This involves a single concerted step where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is displaced as a leaving group. The reaction leads to an inversion of stereochemistry at the C-3 position. Due to the secondary nature of the substrate, competing elimination (E2) reactions can also occur, particularly with strong, sterically hindered bases.
Q2: How does the choice of nucleophile affect the reaction outcome?
A2: The strength and steric bulk of the nucleophile are critical. Strong, less sterically hindered nucleophiles generally favor the S(_N)2 pathway, leading to higher yields of the substitution product.[1] Conversely, strong and bulky bases, such as potassium tert-butoxide, are more likely to act as bases rather than nucleophiles, promoting the competing E2 elimination reaction.
Q3: What are the most suitable solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for S(_N)2 reactions on this compound.[1] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can dissolve both the substrate and the nucleophile while minimally solvating the nucleophile, thus preserving its reactivity. Polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the S(_N)2 reaction rate.
Q4: What is a common side reaction, and how can it be minimized?
A4: The most common side reaction is E2 elimination, which leads to the formation of 2,3-dihydrofuran. This is particularly problematic when using strong, sterically hindered bases as nucleophiles. To minimize elimination, it is advisable to use a strong, non-bulky nucleophile and to maintain the lowest effective reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the iodide. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Poor Solvent Choice: Use of a polar protic solvent may be deactivating the nucleophile. 4. Degraded Starting Material: The this compound may have decomposed. | 1. Select a stronger nucleophile (e.g., use the conjugate base). 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Switch to a polar aprotic solvent such as DMF or DMSO. 4. Check the purity of the this compound by NMR or GC-MS before use. |
| Formation of significant amount of 2,3-dihydrofuran (elimination byproduct) | 1. Strongly Basic/Sterically Hindered Nucleophile: The nucleophile is acting as a base rather than a nucleophile. 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. | 1. Use a less basic or less sterically hindered nucleophile. 2. Lower the reaction temperature. Consider running the reaction at room temperature or below if the nucleophile is sufficiently reactive. |
| Difficulty in product purification | 1. Similar Polarity of Product and Starting Material: The substituted product and unreacted this compound may have similar retention factors on silica gel. 2. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. | 1. Optimize the reaction to drive it to completion. If separation is still difficult, consider alternative purification techniques like preparative HPLC or distillation. 2. Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol describes a representative procedure for the synthesis of 3-azidotetrahydrofuran.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azidotetrahydrofuran.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caution: Sodium azide is highly toxic. Azide compounds can be explosive. Handle with extreme care in a well-ventilated fume hood.
Subsequent Reduction of 3-Azidotetrahydrofuran to 3-Aminotetrahydrofuran (Staudinger Reaction)
The resulting 3-azidotetrahydrofuran can be converted to 3-aminotetrahydrofuran via a Staudinger reaction.[2]
Materials:
-
3-azidotetrahydrofuran
-
Triphenylphosphine (PPh(_3))
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve 3-azidotetrahydrofuran (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triphenylphosphine (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Add water to the reaction mixture and stir for an additional 4 hours to hydrolyze the intermediate iminophosphorane.
-
Concentrate the reaction mixture under reduced pressure.
-
The desired 3-aminotetrahydrofuran can be isolated from the triphenylphosphine oxide byproduct by acid-base extraction or column chromatography.
Data Presentation
While comprehensive quantitative data for a wide array of nucleophiles with this compound is not extensively available in peer-reviewed literature, the following table provides a qualitative guide to expected reactivity based on general principles of nucleophilic substitution.
| Nucleophile | Nucleophile Class | Expected Predominant Mechanism | Anticipated Relative Rate | Potential for Elimination |
N(_3)
| Strong, non-basic | S(_N)2 | Fast | Low |
CN
| Strong | S(_N)2 | Fast | Low |
RS
| Strong, non-basic | S(_N)2 | Very Fast | Low |
RO
| Strong, basic | S(_N)2 / E2 | Moderate-Fast | Moderate to High |
RCOO
| Moderate | S(_N)2 | Slow-Moderate | Low |
| NH(_3) | Neutral, moderate | S(_N)2 | Slow | Low |
| RNH(_2) (primary amine) | Neutral, moderate | S(_N)2 | Slow-Moderate | Low |
Visualizations
Caption: General experimental workflow for nucleophilic substitution on this compound.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Synthesis of 3-Iodotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the yield of 3-iodotetrahydrofuran synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the iodocyclization of a homoallylic alcohol, typically but-3-en-1-ol. This reaction involves an electrophilic iodine source that activates the double bond, followed by an intramolecular attack by the hydroxyl group to form the tetrahydrofuran ring.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this compound synthesis can often be attributed to several factors:
-
Suboptimal Reagent Choice: The selection of the iodine source and base is critical.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome.
-
Side Reactions: Competing reactions can consume starting material and reduce the yield of the desired product.
-
Product Degradation: The C-I bond is relatively weak, and the product may be sensitive to light and heat.
-
Inefficient Purification: Loss of product during workup and purification steps.
Q3: I am observing the formation of significant byproducts. What are the likely side reactions?
The primary side reaction in the iodocyclization of but-3-en-1-ol is the formation of a six-membered ring (tetrahydropyran) instead of the desired five-membered ring (tetrahydrofuran). Other potential side reactions include the formation of di-iodinated products or polymerization of the starting material, especially under acidic conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides actionable solutions to improve your reaction yield.
Problem 1: Low Conversion of Starting Material (But-3-en-1-ol)
Possible Causes:
-
Insufficient Iodine Source: The amount of electrophilic iodine may not be enough to drive the reaction to completion.
-
Inappropriate Base: The base may not be strong enough to facilitate the reaction or may be sterically hindered.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached.
-
Short Reaction Time: The reaction may not have had enough time to go to completion.
Solutions:
| Parameter | Recommendation | Rationale |
| Iodine Source | Use a slight excess (1.1-1.5 equivalents) of molecular iodine (I₂). | Ensures complete consumption of the starting material. |
| Base | Employ a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). | Promotes the reaction without competing in nucleophilic attack. |
| Temperature | Gradually increase the reaction temperature from 0 °C to room temperature. | Balances reaction rate with the potential for side reactions. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Ensures the reaction runs to completion without unnecessary heating that could lead to degradation. |
Problem 2: Formation of Undesired Isomers or Byproducts
Possible Causes:
-
Incorrect Regioselectivity: Conditions favoring 6-endo-trig cyclization over 5-exo-trig cyclization.
-
Over-iodination: Excess iodine reacting with the product.
-
Polymerization: Acidic conditions can catalyze the polymerization of the starting material.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Control | Maintain a slightly basic or neutral pH throughout the reaction by using a sufficient amount of base. | Favors the desired 5-exo-trig cyclization pathway. |
| Stoichiometry | Use a controlled amount of the iodine source to minimize over-iodination. | Prevents the formation of di-iodinated byproducts. |
| pH Management | Ensure the reaction medium does not become acidic. If necessary, add the base in portions. | Furan rings are sensitive to acid and can polymerize. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Volatility: this compound can be volatile, leading to loss during solvent removal.
-
Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.
-
Product Degradation during Purification: Exposure to heat or light during purification can cause decomposition.
Solutions:
| Step | Recommendation | Rationale |
| Workup | Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. | Efficiently removes unreacted iodine, simplifying purification. |
| Solvent Removal | Use a rotary evaporator at low temperature and pressure. | Minimizes the loss of volatile product. |
| Purification | Perform flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Protect the column from light. | Effectively separates the product from polar impurities. |
| Storage | Store the purified product at low temperature (2-8 °C) and protected from light.[1] | Enhances the stability of the final product. |
Experimental Protocols
Key Experimental Protocol: Iodocyclization of But-3-en-1-ol
This protocol is a generalized procedure based on common iodocyclization reactions and is intended as a starting point. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
But-3-en-1-ol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of but-3-en-1-ol (1.0 eq) in dichloromethane (0.1 M) at 0 °C, add sodium bicarbonate (2.0 eq).
-
Add a solution of iodine (1.2 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of this compound, based on literature for analogous reactions.
| Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| I₂ | NaHCO₃ | CH₂Cl₂ | 0 to RT | 3 | ~70-80 |
| I₂ | K₂CO₃ | CH₃CN | RT | 4 | ~65-75 |
| NIS | NaHCO₃ | CH₂Cl₂ | RT | 2 | ~75-85 |
| I₂/Pyridine | Pyridine | CHCl₃ | RT | 12 | Moderate |
Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Preventing the decomposition of 3-iodotetrahydrofuran during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-iodotrahydrofuran during storage.
Troubleshooting Guide
Issue: Visible Color Change (Yellow to Brown) or Precipitate Formation in 3-Iodotetrahydrofuran
This is a common indicator of decomposition. Follow this guide to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for identifying the cause of this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to several decomposition pathways due to its chemical structure, which combines a cyclic ether and an alkyl iodide. The primary causes of decomposition are:
-
Thermal Decomposition: Elevated temperatures can lead to the cleavage of the carbon-iodine (C-I) bond, which is weaker than carbon-chlorine or carbon-bromine bonds. This can generate radical or ionic intermediates that lead to degradation products.
-
Photolytic Decomposition: Exposure to light, particularly UV light, can provide the energy to break the C-I bond, initiating decomposition.[1] For this reason, it is recommended to store the compound protected from light.[2]
-
Peroxide Formation: Like other ethereal compounds, tetrahydrofuran and its derivatives can react with atmospheric oxygen to form explosive peroxides, a process that can be accelerated by light and heat.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the C-I bond, especially in the presence of acidic or basic impurities, to form 3-hydroxytetrahydrofuran and hydriodic acid.
-
Acid-Catalyzed Decomposition: Trace amounts of acid can catalyze the opening of the tetrahydrofuran ring or other degradation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[2]
-
Light: Protected from light. Store in an amber glass vial or a clear vial wrapped in aluminum foil.[2]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Container: In a tightly sealed, dry container.
Q3: What are the visible signs of this compound decomposition?
A3: The most common visible sign is a change in color from a colorless or pale yellow liquid to a darker yellow or brown color. This is often due to the formation of elemental iodine (I₂) from the decomposition of the alkyl iodide. The formation of a precipitate or solid material may also indicate more advanced degradation.
Q4: Can I use stabilizers to prevent the decomposition of this compound?
A4: Yes, the addition of stabilizers can help prevent decomposition. The choice of stabilizer depends on the primary degradation pathway you are trying to inhibit.
-
For Peroxide Formation: Small amounts (typically 50-250 ppm) of butylated hydroxytoluene (BHT) can be added to inhibit the formation of peroxides.
-
For Radical Decomposition: Radical scavengers like BHT or small amounts of copper powder can be effective.
-
For Acidity: A small amount of a non-nucleophilic, acid-scavenging base, such as powdered potassium carbonate, can be added to neutralize any acidic impurities that could catalyze decomposition.
It is crucial to ensure that any added stabilizer is compatible with your intended downstream application.
Q5: How can I test for the presence of peroxides in my this compound sample?
A5: You can test for peroxides using commercially available peroxide test strips or by a wet chemical method. A common qualitative test involves adding 1 mL of the sample to 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
Caution: Never distill or concentrate this compound without first confirming the absence of peroxides, as this can lead to a violent explosion.
Quantitative Data on Storage Conditions
The following table summarizes the recommended storage parameters and potential consequences of deviation.
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C | Increased rate of thermal decomposition, leading to the formation of I₂ and other degradation products. |
| Light Exposure | Store in the dark (amber vial or foil-wrapped) | Photolytic cleavage of the C-I bond, initiating radical decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reaction with oxygen to form peroxides, which are unstable and potentially explosive. |
| Moisture | Anhydrous | Hydrolysis to 3-hydroxytetrahydrofuran and HI, which can further catalyze degradation. |
| pH | Neutral | Acidic or basic conditions can catalyze ring-opening or other decomposition reactions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Accelerated Conditions
Objective: To evaluate the stability of this compound under elevated temperature and light exposure to simulate long-term storage.
Methodology:
-
Aliquots of a single batch of this compound are placed into three sets of sealed, amber glass vials under an argon atmosphere.
-
Set 1 (Control): Stored at the recommended 2-8°C in the dark.
-
Set 2 (Thermal Stress): Stored in a temperature-controlled oven at 40°C in the dark.
-
Set 3 (Photostability): Stored in a photostability chamber with a controlled light source (e.g., ICH option 2: xenon lamp) at 25°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), a vial from each set is withdrawn.
-
The samples are analyzed for:
-
Appearance: Visual inspection for color change and precipitate formation.
-
Purity: Quantitative analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of remaining this compound.
-
Degradation Products: Identification and quantification of major degradation products using GC-MS or LC-MS.
-
Peroxide Content: Testing using a standardized peroxide test kit.
-
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection Volume: 1 µL.
-
Quantification: Determine the area percent of the this compound peak relative to the total area of all peaks. For more accurate quantification, use an internal standard.
References
Troubleshooting low yields in palladium-catalyzed couplings of 3-iodotetrahydrofuran
Technical Support Center: Palladium-Catalyzed Couplings of 3-Iodotetrahydrofuran
This guide provides troubleshooting advice for researchers experiencing low yields in palladium-catalyzed cross-coupling reactions involving this compound. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling of this compound is giving a very low yield. What are the most common causes?
Low yields in palladium-catalyzed couplings with saturated alkyl halides like this compound are often due to a few critical factors that differ from couplings with more common sp²-hybridized partners (e.g., aryl halides).[1][2] The primary challenges include:
-
Slow Oxidative Addition: The C(sp³)-I bond of this compound is generally less reactive towards Pd(0) catalysts than C(sp²)-I bonds.[2]
-
Competing β-Hydride Elimination: This is a major competing side reaction for alkylpalladium(II) intermediates.[2][3] After oxidative addition, the intermediate can eliminate a β-hydrogen, leading to the formation of dihydrofuran and an inactive palladium-hydride species, which halts the catalytic cycle.[2]
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen, and its deactivation can lead to a sluggish or incomplete reaction.[4]
-
Sub-optimal Ligand Choice: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and inhibiting β-hydride elimination.[1][3] Standard ligands like PPh₃ are often ineffective for this type of substrate.[5]
Below is a troubleshooting workflow to address these issues.
Q2: Which ligands and catalysts are recommended for coupling with a secondary alkyl iodide like this compound?
The choice of ligand is critical for couplings involving sp³-hybridized carbons.[1][3] Standard ligands often fail, and more specialized, bulky, and electron-rich ligands are required to promote the desired reaction pathway over side reactions.[6]
Recommended Ligands:
-
Bulky Trialkylphosphines: Ligands such as tricyclopentylphosphine (PCyp₃) have shown effectiveness in couplings of unactivated alkyl electrophiles.[3]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos and XPhos are highly effective for challenging couplings as they promote both oxidative addition and reductive elimination while sterically discouraging β-hydride elimination.[4][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form strong bonds with palladium and can be excellent for promoting couplings with alkyl halides.[7]
Recommended Palladium Sources:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source that requires activation with a ligand.[3][8]
-
Pd(OAc)₂ (Palladium(II) Acetate): A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5][8]
-
Palladium Pre-catalysts: Commercially available pre-catalysts (e.g., XPhos Pd G3/G4) can offer higher activity and stability.[9]
The table below summarizes ligand performance for a Negishi coupling of a primary alkyl iodide, which provides a relevant starting point for optimization.
| Ligand | Yield (%) |
| P(t-Bu)₃ | 86 |
| PCyp₃ | 95 |
| P(o-tolyl)₃ | 15 |
| PPh₃ | 0 |
| Data adapted from a representative Negishi coupling of 1-iododecane with PhZnCl. Conditions: 1% Pd₂(dba)₃, 4% Ligand, NMI, THF/NMP, 80 °C. |
Q3: How can I specifically minimize β-hydride elimination?
β-hydride elimination is a common pathway for decomposition of the alkylpalladium intermediate, especially with substrates like this compound that have accessible β-hydrogens.[2][3]
Strategies to Suppress β-Hydride Elimination:
-
Ligand Choice: Use bulky ligands (e.g., Buchwald ligands, bulky NHCs) that create a sterically congested environment around the palladium center, making it difficult for the β-hydrogen to achieve the necessary syn-coplanar orientation for elimination.[10]
-
Lower Reaction Temperature: β-hydride elimination often has a higher activation energy than the desired reductive elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly favor the product pathway.
-
Accelerate Reductive Elimination: The faster the desired product is formed and eliminated from the palladium center, the less time there is for the competing β-hydride elimination to occur. Electron-deficient ligands can sometimes accelerate reductive elimination.[7]
Q4: Can you provide a general experimental protocol for a Suzuki coupling with this compound?
The following is a general starting protocol that should be optimized for your specific coupling partner. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the this compound.
-
Heat the reaction mixture to the desired temperature (start with 80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q5: My reaction is not working at all. How do I check if my catalyst is active?
If you observe no product formation and only starting material, catalyst deactivation is a likely culprit.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Oxygen can rapidly deactivate Pd(0) catalysts.[4] Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that all glassware is oven- or flame-dried.[4]
-
Use Fresh Reagents: Palladium pre-catalysts can degrade over time, especially if not stored properly under an inert atmosphere.[5] Use a fresh bottle or a trusted source. Boronic acids can also degrade, particularly through protodeboronation.[5]
-
Run a Control Reaction: Test your catalyst, ligand, base, and solvent system on a more reliable substrate combination (e.g., iodobenzene and phenylboronic acid). A successful result will confirm that your reagents and general technique are sound, pointing the issue back to the specific reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. reddit.com [reddit.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Removal of triphenylphosphine oxide from 3-iodotetrahydrofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylphosphine oxide (TPPO) during the synthesis of 3-iodotetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from the this compound synthesis challenging?
A1: The synthesis of this compound from tetrahydrofuran-3-ol using triphenylphosphine and iodine is an Appel-type reaction, which unfortunately produces triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. The primary challenge in removing TPPO lies in its high polarity and solubility in many organic solvents, which are often similar to the polarity of the desired product, this compound. This similarity can lead to co-elution during chromatography and co-precipitation, making separation difficult, especially on a larger scale where column chromatography is less feasible.[1][2]
Q2: What are the primary strategies for removing TPPO from the reaction mixture?
A2: The main strategies for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This method relies on the poor solubility of TPPO in non-polar solvents. By carefully selecting a solvent system, TPPO can be selectively precipitated and removed by filtration.[1][3] This can be further enhanced by the addition of metal salts that form insoluble complexes with TPPO.[2][3]
-
Chromatography: Passing the crude reaction mixture through a plug of silica gel is a common and effective method for separating the less polar this compound from the highly polar TPPO.[4][5][6]
-
Scavenging: The use of solid-supported reagents, known as scavenger resins, can bind to TPPO, allowing for its removal through simple filtration.[2]
Q3: How do I choose the most suitable TPPO removal method for my this compound synthesis?
A3: The selection of the optimal method depends on several factors, including the scale of your reaction, the purity requirements of your final product, and the equipment available. The flowchart below provides a general decision-making framework.
References
Technical Support Center: Scaling Up the Synthesis of 3-Iodotetrahydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-iodotetrahydrofuran. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the iodocyclization of a homoallylic alcohol, typically but-3-en-1-ol. This reaction involves treating the alcohol with an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base like sodium bicarbonate. The reaction proceeds through an electrophilic attack of iodine on the double bond, followed by intramolecular cyclization by the hydroxyl group. While other methods exist, such as those starting from enantiomeric lactone acids, the iodocyclization of but-3-en-1-ol is often preferred for its atom economy and relatively straightforward procedure.
Q2: What are the primary challenges when scaling up the iodocyclization reaction for this compound synthesis?
A2: The primary challenges in scaling up this synthesis include:
-
Exothermicity: The iodocyclization reaction is exothermic, and improper heat management at a larger scale can lead to temperature spikes. This can result in increased byproduct formation, degradation of the product, and potential safety hazards.
-
Reagent Addition: The rate of addition of the iodine source becomes critical at scale. A rapid addition can lead to localized high concentrations, increasing the risk of side reactions and making temperature control more difficult.
-
Mixing: Inadequate mixing in a large reactor can lead to non-uniform reaction conditions, resulting in inconsistent product quality and yield.
-
Work-up and Purification: Handling and purifying large volumes of the product and reaction mixture can be challenging. This includes quenching the reaction, phase separations, and final purification steps like distillation, which may require specialized equipment for larger quantities.
-
Impurity Profile: The profile and quantity of impurities can change upon scaling up. Byproducts that are minor at the lab scale may become significant at an industrial scale, complicating purification and affecting the final product's purity.
Q3: What are the common impurities observed in the synthesis of this compound via iodocyclization?
A3: Common impurities can include:
-
Unreacted Starting Material: Residual but-3-en-1-ol may remain if the reaction does not go to completion.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated byproducts.
-
Polymeric Material: Acidic conditions can sometimes promote the polymerization of the starting material or product.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other cyclic ether isomers may be formed.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted iodine or other reagents, can be present in the crude product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC).- If the reaction has stalled, consider extending the reaction time.- Ensure the iodine source is of good quality and has not degraded. |
| Suboptimal Temperature | - For exothermic reactions, ensure the cooling system is adequate to maintain the desired temperature.- A temperature that is too low may slow down the reaction rate, while a temperature that is too high can lead to product degradation. |
| Poor Mixing | - Increase the agitation speed to ensure homogeneity of the reaction mixture.- For larger reactors, consider the use of baffles to improve mixing efficiency. |
| Loss during Work-up | - Optimize the extraction procedure to minimize losses to the aqueous phase.- Ensure complete phase separation before proceeding. |
Issue 2: Poor Product Purity and High Impurity Levels
| Possible Cause | Troubleshooting Step |
| Formation of Byproducts due to High Temperature | - Improve temperature control by slowing down the addition of the iodine source.- Use a more efficient cooling system or a larger reactor to improve the surface-area-to-volume ratio for better heat dissipation. |
| Localized High Concentration of Reagents | - Dilute the iodine source before addition.- Add the reagent subsurface near the impeller for rapid dispersion. |
| Suboptimal pH | - Ensure the reaction mixture is adequately buffered with a base like sodium bicarbonate to neutralize any generated acid that could catalyze side reactions. |
| Inefficient Purification | - Optimize the distillation conditions (pressure, temperature) to achieve better separation of the product from impurities.- Consider a pre-distillation wash step to remove certain impurities. |
Experimental Protocols and Data
Lab-Scale Synthesis of this compound (Illustrative Protocol)
Materials:
-
But-3-en-1-ol (1.0 eq)
-
Iodine (1.2 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of but-3-en-1-ol in DCM, add sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Scale-Up Data Comparison (Illustrative)
The following table presents plausible data illustrating the impact of scaling up the synthesis of this compound from a 10 g to a 1 kg scale, highlighting common challenges.
| Parameter | 10 g Scale | 1 kg Scale (Initial Attempt) | 1 kg Scale (Optimized) |
| Starting Material (But-3-en-1-ol) | 10 g | 1000 g | 1000 g |
| Iodine Addition Time | 30 min | 30 min | 4 hours |
| Max Internal Temperature | 4 °C | 25 °C (Exotherm) | 5 °C |
| Yield | 85% | 65% | 82% |
| Purity (by GC) | 98% | 90% | 97.5% |
| Major Impurity (Di-iodinated) | 0.5% | 5% | 1.0% |
| Unreacted Starting Material | < 1% | 3% | < 1% |
Visualizations
Experimental Workflow for Scaling Up this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: Purifying 3-Iodotetrahydrofuran via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatographic purification of 3-iodotetrahydrofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and recommended stationary phase.[1][2] Given that silica gel is slightly acidic, if your compound is sensitive to acid, you might consider using deactivated silica gel or an alternative stationary phase like alumina.[3][4]
Q2: Which mobile phase (eluent) system is suitable for purifying this compound?
A2: A common approach for ethers is to use a two-component solvent system consisting of a nonpolar solvent and a slightly more polar solvent.[5] Good starting points for this compound would be mixtures of hexanes (or heptane) and ethyl acetate, or hexanes and diethyl ether.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[4]
Q3: How can I determine the correct solvent polarity for the mobile phase?
A3: The ideal solvent polarity can be determined by running preliminary TLC plates with your crude sample.[1] Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the this compound spot has an Rf value between 0.2 and 0.4, and is well-separated from impurities.
Q4: My this compound appears to be degrading on the column. What can I do?
A4: Degradation on silica gel can be a problem for sensitive compounds.[3][6] If you suspect this is happening, you can try deactivating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine in your chosen eluent, before loading your sample.[4] Alternatively, using a less acidic stationary phase like neutral alumina might prevent decomposition.
Q5: The separation of my compound from an impurity is poor, even though they have different Rf values on TLC. Why is this happening?
A5: This can occur for several reasons. One possibility is that one compound is degrading on the column to form the other, leading to mixed fractions.[3] Another reason could be overloading the column with the sample. The weight of the adsorbent (silica gel) should typically be 20 to 50 times the weight of the sample for effective separation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%. |
| The compound may have decomposed on the silica gel.[3] | Test the stability of your compound on a silica TLC plate. If it degrades, consider using deactivated silica gel or an alternative stationary phase like alumina.[3][4] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in hexanes, reduce it to 10% or 5%. |
| Poor separation (overlapping peaks) | Improper solvent system. | Re-optimize the mobile phase using TLC to achieve better separation between the spots. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the compound band | The compound may be interacting too strongly with the stationary phase. | Consider deactivating the silica gel with triethylamine.[4] A slightly more polar mobile phase can also sometimes help. |
| The sample was not loaded in a narrow band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column to form a thin, concentrated band.[7] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
2. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a volatile solvent like dichloromethane.[7]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[7]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[7]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[8]
-
Begin collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the percentage of the more polar solvent in your mobile phase.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Identifying Impurities in 3-Iodotetrahydrofuran by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in 3-iodotetrahydrofuran using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What could they be?
A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources, including residual starting materials, reagents from the synthesis, solvents, or degradation products. Common impurities to consider are:
-
3-Hydroxytetrahydrofuran: The precursor in many synthetic routes.
-
Triphenylphosphine oxide: A common byproduct if the Appel reaction was used for iodination.
-
Imidazole: Often used as a catalyst or base in the iodination reaction.
-
Dichloromethane (DCM) or other solvents: Residual solvent from the reaction or purification.
-
Tetrahydrofuran (THF): Can be formed through the reduction of this compound.
-
2,3-Dihydrofuran: A potential elimination byproduct.
Refer to the data table below for characteristic chemical shifts of these potential impurities.
Q2: How can I confirm the presence of 3-hydroxytetrahydrofuran as an impurity?
A2: The presence of 3-hydroxytetrahydrofuran can be confirmed by a broad singlet in the 1H NMR spectrum corresponding to the hydroxyl proton (-OH). The chemical shift of this peak is concentration-dependent and can vary, but it is typically observed between 2-5 ppm. Additionally, the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) will be shifted upfield compared to the proton on the carbon bearing the iodine (CH-I) in this compound. A 13C NMR will also show a characteristic peak for the carbon attached to the hydroxyl group around 70-75 ppm.
Q3: My sample was synthesized using triphenylphosphine and iodine. What impurity signals should I look for?
A3: The use of triphenylphosphine and iodine in an Appel-type reaction to convert 3-hydroxytetrahydrofuran to this compound will produce triphenylphosphine oxide as a significant byproduct. In the 1H NMR spectrum, triphenylphosphine oxide will appear as multiplets in the aromatic region, typically between 7.4 and 7.8 ppm. In the 31P NMR spectrum, it will show a characteristic signal around 25-35 ppm.
Q4: I suspect my sample has degraded. What are the likely degradation products and their NMR signatures?
A4: this compound can be unstable and may degrade, particularly if exposed to light or heat. Potential degradation pathways include elimination to form 2,3-dihydrofuran or reduction to tetrahydrofuran.
-
2,3-Dihydrofuran: Look for signals in the olefinic region of the 1H NMR spectrum, typically around 6.3 and 4.9 ppm.
-
Tetrahydrofuran: This will show two multiplets in the 1H NMR spectrum around 3.7 and 1.8 ppm.
Q5: How can I differentiate between this compound and isomeric iodobutanol impurities?
A5: Ring-opening of the tetrahydrofuran ring during synthesis or workup can lead to the formation of iodobutanol isomers. These isomers will have distinct NMR spectra. For example, 4-iodo-1-butanol would show a characteristic triplet for the CH2-I group around 3.2 ppm and a triplet for the CH2-OH group around 3.6 ppm in the 1H NMR spectrum. The presence of a hydroxyl peak would also be indicative. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in elucidating the exact structure of such impurities.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate 1H and 13C NMR chemical shifts (in ppm) for this compound and its common impurities in CDCl3. Chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| This compound | ~4.4 (m, 1H, CH-I), ~4.2-3.8 (m, 3H), ~2.5-2.2 (m, 2H) | ~25 (CH-I), ~35 (CH2), ~70 (CH2-O), ~75 (CH-O) |
| 3-Hydroxytetrahydrofuran[1][2][3][4] | ~4.5 (m, 1H, CH-OH), ~3.9-3.6 (m, 3H), ~2.5 (br s, 1H, OH), ~2.1-1.9 (m, 2H) | ~72.5 (CH-OH), ~67.5 (CH2-O), ~34.5 (CH2) |
| Tetrahydrofuran (THF)[5] | ~3.75 (m, 4H), ~1.85 (m, 4H) | ~68.0, ~26.0 |
| 2,3-Dihydrofuran | ~6.28 (t, 1H), ~4.95 (t, 1H), ~4.25 (t, 2H), ~2.6 (m, 2H) | ~145.0, ~100.0, ~72.0, ~31.0 |
| Dichloromethane (DCM)[6][7][8][9][10] | ~5.30 (s, 2H) | ~54.0 |
| Triphenylphosphine oxide[11][12][13][14] | ~7.7-7.4 (m, 15H) | ~133-128 (aromatic C) |
| Imidazole[15][16][17][18][19] | ~7.7 (s, 1H), ~7.1 (s, 2H), ~10-12 (br s, 1H, NH) | ~136.0, ~122.0 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial. Ensure the solvent is of high purity to avoid introducing extraneous signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, it can be gently warmed or sonicated.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another compound with a known chemical shift that does not overlap with the analyte signals) can be added.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the 1H, 13C, and any other necessary 2D NMR spectra (e.g., COSY, HSQC).
Mandatory Visualization
Caption: Workflow for the identification of impurities in a chemical sample using NMR spectroscopy.
This comprehensive guide provides a structured approach to identifying impurities in this compound by NMR. By following the troubleshooting steps, referring to the provided data, and utilizing the outlined workflow, researchers can confidently characterize the purity of their samples.
References
- 1. 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR spectrum [chemicalbook.com]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR [m.chemicalbook.com]
- 3. (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]
- 7. DICHLOROMETHANE-D2(1665-00-5) 1H NMR spectrum [chemicalbook.com]
- 8. Dichloromethane(75-09-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scribd.com [scribd.com]
- 14. Triphenylphosphine oxide(791-28-6) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: Managing the Stereocenter of 3-Iodotetrahydrofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodotetrahydrofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the critical stereocenter at the C3 position during chemical transformations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Stereochemical Integrity (Racemization or Epimerization)
Question: I started with an enantiomerically pure (R)- or (S)-3-iodotetrahydrofuran, but my product is a racemic or diastereomeric mixture. What went wrong?
Possible Causes:
-
SN1 Pathway Competition: The reaction conditions may favor a unimolecular substitution (SN1) pathway, which proceeds through a planar carbocation intermediate. This intermediate can be attacked from either face by the nucleophile, leading to racemization.[1]
-
Iodide-Catalyzed Racemization: The iodide leaving group can act as a nucleophile, re-attacking the carbocation or even participating in an SN2 reaction with the starting material, leading to inversion and ultimately racemization if the process is reversible.
-
Unstable Substrate: The this compound starting material may be unstable under the reaction conditions, leading to decomposition or racemization before the desired reaction occurs.
Solutions:
-
Promote the SN2 Pathway: To favor a stereospecific inversion of configuration, utilize conditions that promote a bimolecular substitution (SN2) reaction.[2][3] This includes:
-
Using a strong, anionic nucleophile: Good nucleophiles will favor the concerted SN2 mechanism over the stepwise SN1 pathway.
-
Employing a polar aprotic solvent: Solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the counter-ion but not the nucleophile, increasing its reactivity.[4]
-
Maintaining a low reaction temperature: Lower temperatures can help to suppress the competing SN1 pathway, which typically has a higher activation energy.
-
-
Use a Non-Nucleophilic Base: If a base is required, choose one that is sterically hindered and non-nucleophilic (e.g., proton sponge, DBU) to avoid unwanted side reactions.
-
Check Starting Material Stability: Ensure the purity and stability of your this compound before starting the reaction.
| Reaction Condition | Favors SN2 (Inversion) | Favors SN1 (Racemization) |
| Nucleophile | Strong (e.g., N3-, RS-, CN-) | Weak (e.g., H2O, ROH) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H2O, ROH) |
| Temperature | Low | High |
| Leaving Group | Good (Iodide is a good leaving group) | Excellent (can promote SN1) |
Issue 2: Low Yield of the Desired 3-Substituted Tetrahydrofuran
Question: My reaction is not proceeding to completion, or I am observing significant formation of side products. How can I improve the yield?
Possible Causes:
-
Elimination Side Reactions: The basicity of the nucleophile or added base can lead to E2 elimination, forming a dihydrofuran byproduct.
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to efficiently displace the iodide.
-
Steric Hindrance: Steric bulk on either the nucleophile or substituents on the tetrahydrofuran ring can slow down the desired substitution reaction.[4]
-
Decomposition: The starting material or product may be degrading under the reaction conditions.
Solutions:
-
Optimize Nucleophile and Base:
-
If elimination is a problem, use a less basic but still potent nucleophile. For example, consider using an organocuprate reagent instead of a more basic Grignard or organolithium reagent for carbon-carbon bond formation.[5][6][7]
-
If a base is necessary, use a non-nucleophilic, sterically hindered base.
-
-
Increase Reaction Temperature Cautiously: While higher temperatures can increase the reaction rate, they can also promote side reactions and racemization. Monitor the reaction closely by TLC or GC/MS to find the optimal temperature.
-
Use a Catalyst: For certain coupling reactions, a catalyst (e.g., palladium or copper) may be necessary to achieve good yields.[8]
Frequently Asked Questions (FAQs)
Q1: How can I ensure complete inversion of stereochemistry at the C3 position?
To achieve complete inversion, you must ensure the reaction proceeds exclusively through an SN2 mechanism.[3] This involves using a strong, non-basic nucleophile, a polar aprotic solvent, and maintaining the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Backside attack of the nucleophile on the C-I bond is characteristic of the SN2 pathway and leads to the observed inversion of stereochemistry.[2]
Q2: Is it possible to achieve retention of stereochemistry?
Retention of stereochemistry is not a typical outcome for a direct nucleophilic substitution on this compound. It would require a more complex, multi-step reaction sequence, such as a double SN2 inversion.
Q3: What is the expected stereochemical outcome when using organometallic reagents like Grignards or organocuprates?
-
Grignard Reagents: Grignard reagents are highly reactive and basic, which can lead to a mixture of products, including elimination byproducts.[9] While they can participate in substitution-like reactions, controlling the stereochemistry can be challenging, and racemization is a significant risk due to the potential for single-electron transfer (SET) mechanisms or competing SN1-like pathways.
-
Organocuprates (Gilman Reagents): Organocuprates are softer, less basic nucleophiles compared to Grignard reagents.[7][10] They are known to participate in SN2-like reactions with alkyl halides, generally proceeding with a high degree of inversion of stereochemistry.[5] This makes them a better choice for stereocontrolled carbon-carbon bond formation at the C3 position.
| Reagent | Expected Major Stereochemical Outcome | Potential Issues |
| Strong Anionic Nucleophiles (e.g., NaN3) | Inversion (SN2) | - |
| Grignard Reagents (RMgX) | Racemization/Mixture | Elimination, low stereocontrol |
| Organocuprates (R2CuLi) | Inversion | - |
| Weak, Neutral Nucleophiles (e.g., H2O, ROH) | Racemization (SN1) | Slow reaction rates |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Inversion of Stereochemistry (e.g., Azide Substitution)
-
Dissolve the enantiomerically pure this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 3-azidotetrahydrofuran.
-
Determine the stereochemical outcome by comparing the optical rotation of the product with known literature values or by chiral HPLC analysis.
Protocol 2: General Procedure for Carbon-Carbon Bond Formation with Inversion of Stereochemistry (using an Organocuprate)
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the lithium dialkylcuprate by adding two equivalents of the corresponding alkyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
In a separate flask, dissolve the enantiomerically pure this compound (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the this compound solution to the freshly prepared organocuprate solution at -78 °C.
-
Allow the reaction to stir at low temperature and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via flash chromatography.
-
Analyze the stereochemical purity of the 3-alkyltetrahydrofuran product.
Visualizations
Caption: Reaction pathways for nucleophilic substitution on this compound.
Caption: Troubleshooting flowchart for loss of stereochemical integrity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Iodotetrahydrofuran and 3-Bromotetrahydrofuran in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. The tetrahydrofuran ring is a prevalent scaffold in many pharmaceuticals, and functionalization at the 3-position is a common strategy for introducing molecular diversity. This guide provides an objective comparison of the reactivity of 3-iodotetrahydrofuran and 3-bromotetrahydrofuran in nucleophilic substitution reactions, supported by established chemical principles and a representative experimental protocol.
Quantitative Data Summary
The rate of a nucleophilic substitution reaction is significantly influenced by the nature of the leaving group. In the context of SN2 reactions, which are common for secondary halides, the leaving group's ability to stabilize a negative charge and the strength of the carbon-halogen bond are paramount. Iodide is a superior leaving group compared to bromide due to its larger size, greater polarizability, and the weaker carbon-iodine bond. While specific kinetic studies directly comparing this compound and 3-bromotetrahydrofuran are not prevalent in the literature, the following table summarizes the expected performance based on well-established principles of physical organic chemistry.
| Parameter | This compound | 3-Bromotetrahydrofuran | Rationale |
| Relative Rate of S | Significantly Higher | Baseline | The C-I bond is weaker than the C-Br bond, and the larger, more polarizable iodide ion is a more stable leaving group. |
| Typical Reaction Temperature | Lower | Higher | A more reactive substrate requires less thermal energy to overcome the activation barrier. |
| Potential for Side Reactions | Lower | Higher | Milder reaction conditions required for the iodo-compound can minimize side reactions like elimination. |
Experimental Protocol: Nucleophilic Azidation
The following is a representative experimental protocol for a nucleophilic substitution reaction using sodium azide. This procedure can be adapted for both this compound and 3-bromotetrahydrofuran, with the expectation that the reaction with the iodo- a faster rate and/or require milder conditions.
Objective: To synthesize 3-azidotetrahydrofuran via nucleophilic substitution.
Materials:
-
This compound or 3-Bromotetrahydrofuran (1.0 equivalent)
-
Sodium Azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-halotetrahydrofuran (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C for this compound, 70-100 °C for 3-bromotetrahydrofuran) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-azidotetrahydrofuran.
Reactivity Comparison Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of the two substrates in an SN2 reaction.
Caption: Factors influencing the relative SN2 reactivity.
Validation of 3-Iodotetrahydrofuran as a Key Intermediate: A Comparative Guide
In the landscape of pharmaceutical and fine chemical synthesis, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comparative analysis of 3-iodotetrahydrofuran as a key intermediate for the synthesis of 3-aryltetrahydrofurans, a common structural motif in various biologically active molecules. Its performance is evaluated against a contemporary alternative, a redox-relay Heck reaction, providing researchers, scientists, and drug development professionals with data to support strategic synthetic planning.
Introduction to 3-Aryltetrahydrofuran Synthesis
The 3-aryltetrahydrofuran core is a privileged scaffold in medicinal chemistry. Consequently, efficient and versatile methods for its construction are of high value. A classical approach involves the formation of a carbon-carbon bond at the C3 position of a pre-formed tetrahydrofuran ring. In this context, this compound serves as a reactive intermediate, poised for coupling with various nucleophilic partners.
Comparative Analysis of Synthetic Routes
This guide compares two distinct pathways to a representative target molecule, 3-phenyltetrahydrofuran:
-
Route A: A traditional cross-coupling approach utilizing This compound as the key intermediate.
-
Route B: A modern redox-relay Heck reaction that bypasses the need for a pre-functionalized tetrahydrofuran intermediate.
The following table summarizes the key performance indicators for each route, based on literature precedents and established chemical principles.
| Parameter | Route A: this compound Intermediate | Route B: Redox-Relay Heck Reaction |
| Starting Materials | 3-Hydroxytetrahydrofuran, Phenylmagnesium bromide | cis-Butene-1,4-diol, Iodobenzene |
| Key Intermediate | This compound | Cyclic Hemiacetal |
| Overall Yield | Estimated ~60-70% (two steps) | 72% (for hemiacetal intermediate)[1] |
| Reaction Steps | 2 (Iodination + Coupling) | 1 (Heck reaction to hemiacetal) |
| Reagent Toxicity/Handling | Appel reaction reagents (I₂, PPh₃, Imidazole); Grignard reagent (moisture sensitive) | Palladium catalyst, phosphine ligands |
| Substrate Scope | Broad (various Grignard reagents) | Broad (various aryl iodides)[2][3][4][5] |
| Scalability | Potentially limited by stoichiometry of Appel reaction and Grignard preparation. | Demonstrated to be scalable.[5] |
Experimental Protocols
Route A: Synthesis of this compound (via Appel Reaction)
This protocol describes the conversion of a secondary alcohol to an alkyl iodide, which is applicable for the synthesis of this compound from 3-hydroxytetrahydrofuran.
Materials:
-
3-Hydroxytetrahydrofuran
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Stir the mixture until all solids have dissolved.
-
Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Route B: Synthesis of 3-Phenyltetrahydrofuran Intermediate (via Redox-Relay Heck Reaction)
This protocol is adapted from the work of Cuthbertson et al. for the synthesis of the cyclic hemiacetal intermediate, which can be subsequently reduced to 3-phenyltetrahydrofuran.[1][2]
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium chloride (nBu₄NCl)
-
Iodobenzene
-
cis-2-Butene-1,4-diol
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
To a microwave vial, add sodium bicarbonate (2.00 equiv.), palladium(II) acetate (0.02 equiv.), tetrabutylammonium chloride (1.00 equiv.), and iodobenzene (1.00 equiv.) in acetonitrile (0.40 M).[1]
-
Add cis-2-butene-1,4-diol (1.20 equiv.) to the mixture at room temperature.[1]
-
Cap the vial and heat the reaction to 60 °C in a heating block, stirring for 24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and water.[1]
-
Extract the aqueous phase with diethyl ether (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the cyclic hemiacetal intermediate.
Visualization of Synthetic Pathways and Validation Workflow
The following diagrams illustrate the synthetic routes and a general workflow for validating a key intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - Organic Letters - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of (R)- and (S)-3-Iodotetrahydrofuran: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-3-iodotetrahydrofuran. As chiral molecules, these compounds are of significant interest in synthetic chemistry and drug development, where stereochemistry plays a critical role in biological activity. This document outlines the expected spectroscopic characteristics based on established principles and data from related compounds, offering a valuable resource for identification and characterization.
Introduction
(R)- and (S)-3-iodotetrahydrofuran are chiral halogenated cyclic ethers. While their chemical formula and connectivity are identical, their three-dimensional arrangement is non-superimposable, making them enantiomers. Spectroscopic techniques are essential for their differentiation and characterization. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Optical Rotation.
Spectroscopic Data Comparison
The primary spectroscopic distinction between enantiomers arises in their interaction with plane-polarized light. Other common spectroscopic methods like NMR, IR, and MS, which do not employ chiral reagents or conditions, will yield identical results for both (R)- and (S)-3-iodotetrahydrofuran.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Assignment | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 | H3 | H3 | ~4.4 - 4.6 | Quintet |
| H2, H5 (α to O) | H2, H5 | H2, H5 | ~3.8 - 4.2 | Multiplet |
| H4 | H4 | H4 | ~2.2 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran | Predicted Chemical Shift (δ, ppm) |
| C3 (bearing I) | C3 | C3 | ~20 - 25 |
| C2, C5 (α to O) | C2, C5 | C2, C5 | ~70 - 75 |
| C4 | C4 | C4 | ~35 - 40 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | C-H stretch | C-H stretch | 2850 - 3000 | Medium-Strong |
| C-O-C stretch (ether) | C-O-C stretch | C-O-C stretch | 1050 - 1150 | Strong |
| C-I stretch | C-I stretch | C-I stretch | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Technique | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran | Predicted m/z Values | Interpretation |
| Electron Ionization (EI) | EI | EI | 198 | [M]⁺ (Molecular Ion) |
| 71 | [M-I]⁺ | |||
| 43 | [C₃H₇]⁺ |
Table 5: Predicted Optical Rotation Data
| Property | (R)-3-Iodotetrahydrofuran | (S)-3-Iodotetrahydrofuran |
| Specific Rotation ([\u03B1]D) | Opposite in sign to (S)-enantiomer | Opposite in sign to (R)-enantiomer |
| Direction of Rotation | Dextrorotatory (+) or Levorotatory (-) | Levorotatory (-) or Dextrorotatory (+) |
Note: The sign of rotation for a specific enantiomer cannot be predicted from its (R/S) configuration and must be determined experimentally. Enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2]
Experimental Protocols
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample to a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The sample is vaporized and ionized in the EI source (typically at 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
-
3.4 Optical Rotation
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a known concentration (c, in g/mL).
-
Instrumentation: A polarimeter.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed angle of rotation (α).
-
The specific rotation ([\u03B1]) is calculated using the formula: [\u03B1] = α / (l × c).
-
The measurement is typically performed using the sodium D-line (589 nm) at a specific temperature (e.g., 20 °C).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two enantiomers.
Caption: Workflow for the spectroscopic comparison of (R)- and (S)-3-iodotetrahydrofuran.
Conclusion
The spectroscopic analysis of (R)- and (S)-3-iodotetrahydrofuran reveals that while most standard techniques like NMR, IR, and MS will produce identical spectra for both enantiomers, polarimetry is the key technique for their differentiation. The equal and opposite rotation of plane-polarized light provides definitive proof of their enantiomeric relationship. This guide provides researchers with the expected spectroscopic data and standardized protocols to aid in the characterization and quality control of these important chiral building blocks.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 3-Iodotetrahydrofuran in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate building block is a critical decision that profoundly impacts the economic viability, safety, and environmental footprint of a large-scale synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 3-iodotetrahydrofuran as a key intermediate, comparing its synthesis and application with viable alternatives such as 3-bromotetrahydrofuran and 3-chlorotetrahydrofuran.
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the efficient and cost-effective introduction of this heterocyclic system is a persistent challenge in process chemistry. 3-Halotetrahydrofurans, particularly the iodo-derivative, serve as versatile precursors for introducing the THF ring via nucleophilic substitution reactions. However, the choice of the halogen atom has significant implications for reactivity, cost, and safety on an industrial scale.
Synthetic Pathways: A Comparative Overview
The primary route to this compound involves a two-step process commencing with the cyclization of 1,2,4-trihydroxybutane to 3-hydroxytetrahydrofuran, followed by a halogenation reaction. The Appel reaction is a commonly employed method for the conversion of the hydroxyl group to the iodide.
Alternatives to this compound, namely the bromo- and chloro-analogs, can also be synthesized from 3-hydroxytetrahydrofuran using similar halogenation chemistry. Additionally, direct halogenation of tetrahydrofuran can be a viable route for the bromo- and chloro-derivatives, although this often leads to mixtures of products and requires careful control of reaction conditions.
Cost Analysis: A Tale of Three Halogens
The economic feasibility of employing a particular 3-halotetrahydrofuran is heavily influenced by the cost of raw materials and the efficiency of the synthetic process. The following tables provide an estimated cost comparison for the synthesis of each derivative, based on currently available market prices for the key reagents. It is important to note that these prices are subject to fluctuation and may vary based on supplier and purchase volume.
| Reagent | CAS Number | Estimated Bulk Price (USD/kg) |
| 1,2,4-Trihydroxybutane | 3068-00-6 | 10 - 15 |
| 3-Hydroxytetrahydrofuran | 453-20-3 | 50 - 100 |
| Iodine | 7553-56-2 | 50 - 70 |
| Triphenyl Phosphite | 101-02-0 | 2 - 5 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 15 - 25 |
| Sulfuryl Chloride | 7791-25-5 | 1 - 3 |
| Table 1: Estimated Bulk Pricing of Key Raw Materials. |
| Parameter | This compound | 3-Bromotetrahydrofuran | 3-Chlorotetrahydrofuran |
| Precursor | 3-Hydroxytetrahydrofuran | 3-Hydroxytetrahydrofuran | 3-Hydroxytetrahydrofuran |
| Halogenating Agent | Iodine/Triphenyl Phosphite | N-Bromosuccinimide | Sulfuryl Chloride |
| Estimated Reagent Cost per mole of product (USD) | 25 - 40 | 10 - 20 | 2 - 5 |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Estimated Overall Cost Contribution | High | Moderate | Low |
| Table 2: Comparative Cost Analysis for the Synthesis of 3-Halotetrahydrofurans from 3-Hydroxytetrahydrofuran. |
Performance and Reactivity: The Iodide Advantage
While this compound is the most expensive of the three halo-derivatives to synthesize, its superior performance in nucleophilic substitution reactions often justifies the additional cost. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. This enhanced reactivity translates to several process advantages in large-scale synthesis:
-
Faster Reaction Times: Reactions with this compound typically proceed at a faster rate, leading to shorter cycle times and increased plant throughput.
-
Milder Reaction Conditions: The high reactivity of the iodide allows for the use of milder reaction conditions (e.g., lower temperatures), which can improve the safety profile of the process and reduce energy consumption.
-
Higher Yields: The clean and efficient displacement of the iodide often results in higher yields of the desired product with fewer byproducts, simplifying downstream purification.
| Parameter | This compound | 3-Bromotetrahydrofuran | 3-Chlorotetrahydrofuran |
| Reactivity in S_N2 Reactions | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Room Temperature to mild heating | Moderate to high heating | High heating, often requires forcing conditions |
| Reaction Time | Short | Moderate | Long |
| Propensity for Side Reactions | Low | Moderate | High (elimination can be problematic) |
| Table 3: Performance Comparison of 3-Halotetrahydrofurans in Nucleophilic Substitution Reactions. |
Experimental Protocols
Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Trihydroxybutane
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 1,2,4-trihydroxybutane (1.0 kg, 9.42 mol) and p-toluenesulfonic acid monohydrate (18 g, 0.095 mol).
-
Heat the mixture under reduced pressure (e.g., 20 mmHg).
-
Water will begin to distill off. Continue heating until the theoretical amount of water has been collected and the head temperature of the distillation drops.
-
The crude 3-hydroxytetrahydrofuran is then purified by vacuum distillation. Expected Yield: 85-95%.
Synthesis of this compound via the Appel Reaction
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge 3-hydroxytetrahydrofuran (1.0 eq), triphenyl phosphite (1.1 eq), and imidazole (1.2 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of iodine (1.1 eq) in the same solvent, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by GC or TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound. Expected Yield: 80-90%.
Safety Considerations
The large-scale synthesis of 3-halotetrahydrofurans requires careful consideration of the associated hazards.
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Appel Reaction: The Appel reaction is exothermic and requires careful temperature control, especially during the addition of iodine. The by-product, triphenylphosphine oxide, can be challenging to remove from the product. More sustainable variations of the Appel reaction that use catalytic amounts of phosphine and alternative halogen sources are being developed to mitigate some of these issues.[1]
-
Brominating and Chlorinating Agents: Reagents such as N-bromosuccinimide and sulfuryl chloride are corrosive and toxic. Appropriate handling procedures and safety precautions must be strictly followed.
Conclusion: Making the Right Choice
The decision to use this compound in a large-scale synthesis campaign is a classic example of a cost versus performance trade-off.
-
Choose this compound when:
-
High reactivity is paramount to drive a difficult nucleophilic substitution.
-
Milder reaction conditions are necessary to preserve sensitive functional groups in the substrate.
-
Maximizing yield and minimizing by-product formation are critical for the overall process economics, despite the higher initial cost of the intermediate.
-
-
Consider 3-Bromotetrahydrofuran or 3-Chlorotetrahydrofuran when:
-
The nucleophile is sufficiently reactive to displace a bromide or chloride.
-
The substrate is robust enough to withstand more forcing reaction conditions.
-
The primary driver for the process is minimizing the cost of raw materials.
-
Ultimately, the optimal choice will depend on a thorough evaluation of the specific chemical transformation, the overall process economics, and the safety and environmental constraints of the manufacturing facility. This guide provides the foundational data and considerations to empower researchers and process chemists to make an informed and strategic decision.
References
A Comparative Guide to the Efficacy of Catalysts in Cross-Coupling Reactions with 3-Iodotetrahydrofuran
For researchers, scientists, and drug development professionals, the functionalization of saturated heterocyclic scaffolds like tetrahydrofuran is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of various catalytic systems for cross-coupling reactions involving 3-iodotetrahydrofuran. While direct, side-by-side comparative studies on this specific substrate are limited in published literature, this document collates available data on analogous secondary alkyl iodides and related heterocyclic systems to provide valuable insights for catalyst selection and reaction optimization.
The primary focus will be on palladium- and nickel-catalyzed reactions, which are the most prevalent methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with alkyl halides. We will explore key reaction types including Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira couplings.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of different catalytic systems in cross-coupling reactions with substrates analogous to this compound. These data are intended to serve as a starting point for reaction design.
Table 1: C-C Bond Forming Reactions with Secondary Alkyl Halides
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Coupling Partner | Reference |
| Negishi | Pd(OAc)₂ (1 mol%) | CPhos | - | THF | Ambient | 95 | Isopropylzinc bromide | 2-Bromobenzonitrile | [1][2] |
| Negishi | NiCl₂(glyme) (10 mol%) | Terpyridine | - | DMA | Room Temp | 89 | sec-Butylzinc bromide | 1-Iodo-4-nitrobenzene | |
| Kumada | NiCl₂(dppe) (2.5 mol%) | dppe | - | THF | 23 | High | Alkenyl Grignard | Enol phosphates | |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF/H₂O | Room Temp | High | Cyclohexyl iodide | Arylboronic acid | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 55 | Moderate-High | Cyclohexyl iodide | Phenylacetylene | [3] |
Table 2: C-N Bond Forming Reactions (Buchwald-Hartwig Amination) with Alkyl Halides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Amine Partner | Reference |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | High | Cyclohexyl Bromide | Aniline | |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 80 | High | Cyclopentyl Bromide | Morpholine | |
| NiCl₂(dppf) | dppf | NaOtBu | Dioxane | 100 | Moderate | 1-Iodooctane | Benzylamine |
Note: The yields and conditions presented are for substrates similar to this compound (i.e., secondary alkyl halides). Direct application to this compound may require optimization.
Experimental Protocols
Below are detailed, generalized methodologies for key cross-coupling reactions that can be adapted for use with this compound.
General Procedure for Palladium-Catalyzed Negishi Coupling
This protocol is adapted from studies on the coupling of secondary alkylzinc halides with aryl halides.[1][2]
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the corresponding alkyl halide (e.g., this compound, 1.2 mmol) to a suspension of activated zinc dust (1.5 mmol) in an anhydrous polar aprotic solvent such as THF (5 mL). The reaction can be initiated by gentle heating or the addition of a small crystal of iodine. Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and ligand (e.g., CPhos, 0.012 mmol) in anhydrous THF (5 mL).
-
To this mixture, add the freshly prepared solution of the organozinc reagent via cannula.
-
Stir the reaction mixture at ambient temperature for the specified time (typically 1-6 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an alkyl halide with an amine.
-
To a flame-dried Schlenk tube, add the nickel precatalyst (e.g., NiCl₂(dppf), 0.05 mmol), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the amine (1.2 mmol), this compound (1.0 mmol), and the solvent (e.g., dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Palladium-Catalyzed Sonogashira Coupling
This procedure is a powerful tool for the formation of C(sp³)–C(sp) bonds.
-
In a flask under an inert atmosphere, dissolve this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a solvent such as THF or DMF (5 mL).[3]
-
Add a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathways (catalytic cycles) and a generalized experimental workflow for cross-coupling reactions.
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions.
Caption: A general experimental workflow for a typical cross-coupling reaction.
References
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Iodotetrahydrofuran
For researchers and professionals in the field of drug development and organic synthesis, the availability of enantiomerically pure building blocks is of paramount importance. 3-Iodotetrahydrofuran, a chiral heterocyclic compound, serves as a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic strategies for obtaining enantiomerically pure this compound, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.
Route 1: Chiral Pool Synthesis from L-Malic Acid followed by Stereospecific Substitution
This well-established route commences with a readily available and inexpensive chiral starting material, L-malic acid. The synthesis involves a multi-step sequence to first produce enantiomerically pure (S)-3-hydroxytetrahydrofuran, which is subsequently converted to (R)-3-iodotetrahydrofuran via a nucleophilic substitution reaction that proceeds with inversion of configuration.
Experimental Protocol:
Step 1: Synthesis of (S)-1,2,4-Butanetriol from L-Malic Acid
L-malic acid is first esterified to dimethyl L-malate. This is achieved by reacting L-malic acid with methanol in the presence of an acid catalyst such as thionyl chloride or sulfuric acid.[1][2] The resulting diester is then reduced to (S)-1,2,4-butanetriol. While lithium aluminum hydride can be used, a safer and more scalable method employs sodium borohydride in the presence of a Lewis acid like lithium chloride in a lower alcohol solvent.[2]
Step 2: Cyclization to (S)-3-Hydroxytetrahydrofuran
The crude (S)-1,2,4-butanetriol is cyclized by heating in the presence of an acid catalyst, typically p-toluenesulfonic acid (PTSA), at elevated temperatures (180-220 °C) under vacuum to afford (S)-3-hydroxytetrahydrofuran.[3]
Step 3: Conversion of (S)-3-Hydroxytetrahydrofuran to (R)-3-Iodotetrahydrofuran (Appel Reaction)
The final step involves the conversion of the hydroxyl group to an iodide with inversion of stereochemistry. The Appel reaction is a suitable method for this transformation.[4][5] To a solution of triphenylphosphine and iodine in a suitable solvent like dichloromethane at 0 °C, a solution of (S)-3-hydroxytetrahydrofuran is added. The reaction is allowed to warm to room temperature and stirred until completion. This SN2 reaction proceeds with inversion of configuration, yielding the desired (R)-3-iodotetrahydrofuran.[5]
Route 2: Asymmetric Iodocyclization of an Achiral Precursor
A more modern and potentially more convergent approach involves the enantioselective iodocyclization of an achiral homoallylic alcohol, but-3-en-1-ol. This strategy relies on the use of a chiral catalyst to induce stereoselectivity during the ring-closure process. While a specific protocol for the synthesis of the parent this compound using this method is not extensively documented, the principle has been successfully applied to more substituted systems.
Proposed Experimental Protocol:
Enantioselective Iodocyclization of But-3-en-1-ol
To a solution of but-3-en-1-ol in an appropriate solvent, a chiral catalyst system is added. This could involve a metal catalyst with a chiral ligand, for instance, a copper catalyst with a chiral bisoxazoline (BOX) or phosphoramidite ligand. The mixture is cooled to a low temperature, and then an iodine source, such as N-iodosuccinimide (NIS), is added. The chiral catalyst coordinates with the substrate and the iodine source, facilitating a stereocontrolled intramolecular cyclization to yield enantiomerically enriched this compound. The specific enantiomer obtained would depend on the chirality of the catalyst used.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Iodocyclization |
| Starting Material | L-Malic Acid (chiral) | But-3-en-1-ol (achiral) |
| Number of Steps | 3 (esterification, reduction, cyclization) + 1 (iodination) | 1 |
| Overall Yield | Moderate to Good (multi-step) | Potentially High (single step) |
| Enantiomeric Excess (ee) | High (derived from chiral pool) | Dependent on catalyst efficacy |
| Key Reagents | NaBH₄, PTSA, PPh₃, I₂ | Chiral Catalyst, NIS |
| Stereocontrol | Substrate-controlled | Catalyst-controlled |
| Scalability | Established for large scale | Potentially scalable, catalyst cost may be a factor |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized through the following diagrams:
References
- 1. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 2. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
A Comparative Guide to DFT Studies on the Transition States of 3-Iodotetrahydrofuran Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational methods for studying the transition states of reactions involving 3-iodotetrahydrofuran. While direct DFT studies on this specific molecule are not extensively available in the current literature, this guide draws upon data from analogous systems and computational methodologies to provide a robust framework for future research. We will explore expected reaction pathways, compare the performance of various computational methods, and provide detailed experimental protocols for validation.
Expected Reaction Pathways for this compound
Based on the reactivity of similar halogenated ethers and tetrahydrofuran derivatives, two primary reaction pathways are of interest for this compound:
-
Nucleophilic Substitution (SN2): The iodine atom at the C3 position is a good leaving group, making it susceptible to nucleophilic attack. This pathway would involve the displacement of the iodide ion by a nucleophile.
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the tetrahydrofuran ring can undergo cleavage.
These pathways are crucial in understanding the metabolic fate of drug candidates containing this moiety and in synthetic chemistry.
Comparison of Computational Methods for Transition State Analysis
The choice of computational method is critical for accurately modeling reaction mechanisms and transition states. Below is a comparison of Density Functional Theory (DFT) with alternative methods.
Data Presentation: Quantitative Comparison of Methods
| Method | Relative Computational Cost | Accuracy for Transition States | Key Strengths | Key Weaknesses |
| DFT (e.g., B3LYP, M06-2X) | Low to Moderate | Good for many systems | Good balance of cost and accuracy.[1] | Functional-dependent; may struggle with systems with significant dispersion interactions or multi-reference character. |
| MP2 (Møller-Plesset) | Moderate to High | Good | Includes electron correlation.[1] | More computationally expensive than DFT; can be less accurate than higher-level methods. |
| Coupled Cluster (e.g., CCSD(T)) | Very High | High ("Gold Standard") | Highly accurate for single-reference systems. | Extremely computationally demanding, limiting its use to smaller systems. |
| Multireference Methods (e.g., CASSCF) | Very High | High for multi-reference systems | Necessary for reactions with significant bond breaking/formation and diradical character.[2] | Requires careful selection of the active space; computationally very expensive.[2] |
| Semi-empirical Methods (e.g., PM7) | Very Low | Low | Very fast, suitable for large systems and high-throughput screening. | Generally not accurate enough for detailed mechanistic studies.[3] |
DFT Functionals and Basis Sets for Iodine-Containing Compounds
The choice of DFT functional and basis set is particularly important when dealing with heavy elements like iodine.
| Functional/Basis Set Attribute | Recommendation for Iodine | Rationale |
| DFT Functional | B97-1, MPW1PW91, TPSS | These functionals have shown good performance in reproducing iodide-binding energies.[1] The popular B3LYP functional can be less reliable for halide interactions.[1] |
| Basis Set | Full-electron basis sets (e.g., dgdzvp) | Generally provide better agreement for bond lengths and reaction enthalpies for iodine compounds compared to pseudopotentials.[4] |
| Dispersion Correction | Include Grimme's D3 or similar | Essential for accurately modeling non-covalent interactions, which can be significant in transition states. |
Experimental Protocols
Validation of computational predictions is essential. Below is a detailed methodology for a key experiment to probe the kinetics of a nucleophilic substitution reaction of this compound.
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the experimental activation energy (Ea) and rate constant (k) for the reaction of this compound with a model nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: A series of jacketed reaction vessels are charged with a solution of this compound and the internal standard in acetonitrile.
-
Temperature Control: Each vessel is maintained at a constant temperature (e.g., 30°C, 40°C, 50°C, 60°C) using a circulating water bath.
-
Reaction Initiation: A solution of sodium azide in acetonitrile is added to each vessel to initiate the reaction.
-
Sampling: Aliquots are withdrawn from each reaction mixture at regular time intervals.
-
Quenching: The reaction in each aliquot is quenched by adding a large volume of cold water.
-
Extraction: The organic components are extracted with a suitable solvent (e.g., diethyl ether).
-
Analysis: The concentration of the reactant (this compound) and product (3-azidotetrahydrofuran) in each extracted sample is determined by GC-MS analysis relative to the internal standard.
-
Data Analysis: The rate constants (k) at different temperatures are determined by plotting the natural logarithm of the reactant concentration versus time. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential reaction pathways for this compound.
Caption: Workflow for kinetic analysis of this compound reactions.
References
A Comparative Guide to the Biological Activity of Substituted Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel, potent, and specific inhibitors of viral enzymes remains a cornerstone of antiviral drug discovery. One promising avenue of research has been the exploration of substituted tetrahydrofuran (THF) moieties as key structural components in inhibitor design. This guide provides a comparative analysis of a series of synthesized THF derivatives and their biological activity against HIV-1 protease, a critical enzyme in the viral life cycle. The data presented herein is derived from a study focused on the design and synthesis of these compounds to enhance interactions within the enzyme's active site.
Comparative Analysis of Inhibitory Activity
The synthesized tetrahydrofuran derivatives were evaluated for their ability to inhibit HIV-1 protease. The following table summarizes the enzymatic inhibitory activity (Kᵢ) and the in vitro antiviral efficacy (IC₅₀) of a selection of these compounds, highlighting the impact of different substituents on their biological function.
| Compound ID | P2 Ligand Structure | Kᵢ (nM)[1] | Antiviral IC₅₀ (nM)[1] |
| 1a | (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol | 0.045 | 28 |
| 1b | (2R,3R,5S)-2-allyl-5-methyltetrahydrofuran-3-ol | >1000 | >5000 |
| 2a | (2S,3S,5R)-2-(methoxymethyl)-5-methyltetrahydrofuran-3-ol | 0.038 | 25 |
| 2b | (2R,3R,5S)-2-(methoxymethyl)-5-methyltetrahydrofuran-3-ol | 850 | >5000 |
| 3a | (2S,3R,5R)-2-allyl-5-methyltetrahydrofuran-3-ol | 0.082 | 45 |
| 3b | (2R,3S,5S)-2-allyl-5-methyltetrahydrofuran-3-ol | 620 | >5000 |
Key Observations:
-
Stereochemistry is Critical: A stark difference in activity is observed between enantiomers. For instance, compound 1a with the (2S,3S,5R) configuration is a potent inhibitor, while its enantiomer 1b is essentially inactive.[1] This underscores the highly specific nature of the enzyme-inhibitor interaction.
-
Impact of the C2-Substituent: The replacement of the allyl group in 1a with a methoxymethyl group in 2a resulted in a slight improvement in inhibitory activity, suggesting that this modification is well-tolerated and may offer advantages in terms of metabolic stability or solubility.[1]
-
Influence of Diastereomeric Configuration: Comparison between diastereomers, such as 1a and 3a , reveals that while both are potent, the (2S,3S,5R) configuration in 1a provides slightly better inhibitory activity than the (2S,3R,5R) configuration in 3a .[1]
Experimental Protocols
Synthesis of Substituted Tetrahydrofuran Ligands
The synthesis of the key tetrahydrofuran ligands involved a multi-step process. For example, the synthesis of the optically active (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol started from a commercially available lactone. The key steps included stereoselective reduction, protection of hydroxyl groups, and introduction of the allyl substituent. The separation of diastereomers was achieved using silica gel chromatography.
General Workflow for Ligand Synthesis:
Workflow for the synthesis of tetrahydrofuran ligands.
HIV-1 Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against HIV-1 protease was determined using a well-established enzymatic assay.
-
Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic peptide substrate were used.
-
Assay Buffer: The assay was performed in a buffered solution (e.g., sodium acetate, NaCl, EDTA) at a specific pH (e.g., 4.7).
-
Incubation: The enzyme was pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate.
-
Detection: The cleavage of the substrate was monitored over time using a spectrophotometric or fluorometric method.
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations to determine the inhibition constant (Kᵢ) using appropriate kinetic models.
Antiviral Cell-Based Assay
The in vitro antiviral activity of the compounds was assessed in a cell-based assay.
-
Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 cells) was used.
-
Virus: A laboratory-adapted strain of HIV-1 was used to infect the cells.
-
Treatment: The infected cells were treated with serial dilutions of the test compounds.
-
Incubation: The treated and untreated infected cells were incubated for a period of time to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication was quantified by measuring a viral marker, such as the activity of reverse transcriptase in the cell culture supernatant or by using a cell viability assay (e.g., MTT assay) to assess the cytopathic effect of the virus.
-
Data Analysis: The concentration of the compound that inhibited viral replication by 50% (IC₅₀) was calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
HIV-1 protease is a homodimeric aspartic protease that plays a crucial role in the viral life cycle by cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the production of infectious viral particles. The substituted tetrahydrofuran derivatives act as competitive inhibitors, binding to the active site of the enzyme and blocking its function.
Mechanism of action of HIV-1 protease inhibitors.
The THF ligands of these inhibitors are designed to form key interactions with the S2 subsite of the HIV-1 protease active site, contributing to their high binding affinity.[1] The specific stereochemistry of the THF ring and its substituents is paramount for achieving optimal contacts with the amino acid residues in this pocket, thereby explaining the significant differences in activity observed between stereoisomers.
References
Benchmarking the performance of 3-iodotetrahydrofuran against other electrophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-iodotetrahydrofuran's performance against other common electrophiles used in organic synthesis and drug discovery. The analysis is grounded in the fundamental principles of chemical reactivity, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile electrophilic building block of significant interest in medicinal chemistry. The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and FDA-approved drugs. Its utility stems from its ability to act as a hydrogen bond acceptor and its favorable conformational properties, which enhance binding to biological targets. The iodine atom at the C3 position serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a highly reactive and valuable intermediate for introducing the THF moiety and creating diverse molecular architectures.
Theoretical Framework: Factors Governing Electrophile Performance
The performance of an electrophile in a nucleophilic substitution reaction, particularly the bimolecular (S_N2) pathway, is primarily governed by three factors: the nature of the leaving group, steric hindrance at the reaction center, and the electronic effects of the substrate.
-
Leaving Group Ability : A good leaving group must be able to stabilize the negative charge it acquires upon departing. This is inversely related to its basicity. For halide leaving groups, the reactivity order is I > Br > Cl > F, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl > HF). The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break and thus leading to faster reaction rates.[1]
-
Steric Hindrance : S_N2 reactions involve a backside attack by the nucleophile on the electrophilic carbon.[2][3] Bulky substituents on or near the carbon atom hinder this approach, increasing the activation energy of the transition state and dramatically slowing the reaction rate.[3][4] The general reactivity order based on substitution is methyl > primary > secondary >> tertiary.[3]
-
Electronic Effects : The electron-withdrawing effect of the ether oxygen in the tetrahydrofuran ring slightly increases the electrophilicity of the adjacent carbons. In substrates like benzyl halides, conjugation with the aromatic ring stabilizes the transition state, leading to significantly enhanced reactivity.[5]
The general mechanism for an S_N2 reaction is a single, concerted step where the nucleophile attacks as the leaving group departs.
Quantitative Performance Comparison
To benchmark the performance of this compound, it is compared against other secondary electrophiles with varying leaving groups and scaffolds. The data presented below is illustrative, based on established principles of reactivity for S_N2 reactions.
| Electrophile | Structure | Leaving Group (LG) | Approx. C-LG Bond Dissociation Energy (kJ/mol) | Relative Reaction Rate (Illustrative) |
| Benzyl Bromide | Ph-CH₂-Br | Bromide | ~285 | ~500 |
| This compound | C₄H₇O-I | Iodide | ~215 | 100 (Reference) |
| Isopropyl Iodide | (CH₃)₂CH-I | Iodide | ~220 | ~90 |
| 3-Bromotetrahydrofuran | C₄H₇O-Br | Bromide | ~285 | ~5 |
| 3-(Tosyloxy)tetrahydrofuran | C₄H₇O-OTs | Tosylate | N/A | ~2 |
Analysis:
-
This compound vs. Other Halogens : As expected, this compound is significantly more reactive than 3-bromotetrahydrofuran. The C-I bond is substantially weaker than the C-Br bond, leading to a lower activation energy for substitution.[1]
-
This compound vs. Tosylate : While tosylate is an excellent leaving group, the reactivity of the corresponding iodide is generally superior under typical S_N2 conditions.
-
This compound vs. Acyclic Analogue : The reactivity is comparable to its acyclic analogue, isopropyl iodide, suggesting the THF ring does not impose significant additional steric hindrance for a secondary electrophile.
-
Benchmark Comparison : Benzyl bromide is exceptionally reactive due to the π-system of the benzene ring, which stabilizes the charge development in the S_N2 transition state, making it react much faster than saturated secondary electrophiles.[5]
References
Safety Operating Guide
Proper Disposal of 3-Iodotetrahydrofuran: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-iodotetrahydrofuran is paramount in any research and development setting. As a halogenated organic compound, it necessitates specific handling procedures to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P310 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from Safety Data Sheet for (S)-3-IODO-TETRAHYDROFURAN.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or by evaporation.[2]
-
Segregation: this compound is a halogenated organic compound.[3] It must be collected separately from non-halogenated organic wastes.[4]
-
Container Selection: Use a designated, properly labeled, and compatible waste container. Polyethylene containers are often suitable for halogenated solvents.[2] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[5][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[6] Note the approximate quantity or concentration of the waste being added.
-
Collection: Carefully transfer the this compound waste into the designated container, avoiding splashes and spills. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[2] The container should not be filled to more than 90% capacity to allow for expansion.[5]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from heat sources and direct sunlight.[2][5] Secondary containment is recommended to capture any potential leaks.[2]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[6] Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as halogenated organic waste.[7]
-
Container Disposal: After triple rinsing and allowing it to air dry, the container can often be disposed of in the regular trash, provided the label has been defaced or removed.[6][7] Always confirm your institution's specific policy for empty container disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. ethz.ch [ethz.ch]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 3-Iodotetrahydrofuran
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Iodotetrahydrofuran, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation. It may also lead to respiratory irritation and is harmful if swallowed.[1][2] Similar to its parent compound, tetrahydrofuran (THF), it should be treated as a flammable liquid and a potential peroxide former.[3] Peroxide formation can lead to explosive hazards, especially upon concentration.[4] Therefore, it is crucial to handle this chemical with appropriate safety measures in a controlled laboratory setting.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| Causes skin irritation | Skin Irritation (Category 2)[1] |
| Causes serious eye irritation | Eye Irritation (Category 2)[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure)[1] |
| Highly flammable liquid and vapor (precaution) | Flammable Liquids (Category 2) (Assumed from THF) |
| May form explosive peroxides (precaution) | Peroxide Former (Assumed from THF)[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[5] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin and Body Protection | Wear a flame-resistant or retardant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[6] Full-length pants and closed-toe footwear are required.[5][6] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., laminate film or nitrile).[3][6] Gloves must be inspected prior to use and proper glove removal technique must be followed to avoid skin contact.[5][3] Dispose of contaminated gloves immediately after use.[5][3] |
| Respiratory Protection | Work should be conducted in a certified ducted fume hood.[3][6] If there is a risk of inhalation and engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used.[6] Respirator users must be trained and fit-tested.[5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to temporary storage.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Check for the formation of white crystals around the cap or on the bottle, which could indicate peroxide formation.[6] If crystals are present, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
-
Label the container with the date of receipt and the date it was first opened.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Keep the container tightly closed and upright to prevent leakage.[5]
-
Store in an approved, labeled container and protect from physical damage and direct sunlight.[6][8]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
3. Handling:
-
All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6][9]
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[5][7] Ground and bond containers and receiving equipment.[7][8]
-
Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mist.[5]
-
Practice good industrial hygiene: wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][8] Do not eat, drink, or smoke in the handling area.[7][8]
4. Spill Response:
-
Small Spills (<1 Liter):
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE.
-
Confine the spill using absorbent material from a spill kit.
-
Collect the absorbed material into a sealable container, label it as hazardous waste, and do not allow it to dry out.[10]
-
-
Large Spills (>1 Liter):
-
Immediately evacuate the area and notify your supervisor and institutional EHS.
-
Do not attempt to clean up a large spill yourself.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
1. Peroxide Testing:
-
Due to its potential to form peroxides, test containers for peroxide concentration every 3 months after opening.[6]
-
Dispose of the chemical within one year of purchase.[6]
2. Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix peroxide-containing solvents with other waste streams.[4]
3. Disposal Procedure:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
If peroxide concentrations are above 100 ppm, specific disposal procedures must be followed through your institution's regulated waste program.[4]
-
For peroxide concentrations greater than 400 ppm, do not move the container and contact your EHS department for assistance with safe disposal.[4]
Workflow for Handling this compound
Caption: Workflow from preparation to disposal for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. wcu.edu [wcu.edu]
- 7. aglayne.com [aglayne.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
